Ergothioneine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
InChI Key |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Ergothioneine-d3
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Ergothioneine-d3, a deuterated analog of the naturally occurring antioxidant, L-Ergothioneine. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in quantitative analytical studies.
Introduction
L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, synthesized by fungi and certain bacteria.[1] Humans acquire it exclusively through diet, and it accumulates in tissues prone to high oxidative stress.[1][2] this compound is the deuterium-labeled form of L-Ergothioneine, primarily employed as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.[2][3] Its use mitigates variability during sample preparation and analysis, ensuring precise and reliable measurements.[4][5]
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are comparable to its non-labeled counterpart, with the primary difference being its molecular weight due to the incorporation of three deuterium atoms.
Table 1: Physical and Chemical Properties of Ergothioneine and this compound
| Property | L-Ergothioneine | This compound | Reference(s) |
| Appearance | White crystalline solid | White solid | [6][7] |
| Molecular Formula | C₉H₁₅N₃O₂S | C₉H₁₂D₃N₃O₂S | [8][9] |
| Molecular Weight | 229.30 g/mol | 232.32 g/mol | [8][9] |
| Melting Point | 275-277 °C (decomposes) | 270-271 °C (decomposes) | [6][10] |
| Solubility | Readily soluble in water (approx. 10 mg/mL in PBS, pH 7.2; 50 mg/mL in water). Sparingly soluble in ethanol, DMSO. | Soluble in water. | [11] |
| Stability | Stable under heat, light, and varying pH.[12][13] Anhydrous form is stable for ≥4 years at -20°C.[11] Aqueous solutions should be used within a day.[11] | Stable. | |
| Tautomerism | Exists predominantly in the thione form at physiological pH, contributing to its high stability and resistance to auto-oxidation.[1][12] | Assumed to be identical to L-Ergothioneine. |
Experimental Protocols
The primary application of this compound is as an internal standard in isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) for the quantification of endogenous L-Ergothioneine.
Quantification of L-Ergothioneine in Biological Samples (e.g., Whole Blood)
This protocol outlines a validated method for determining L-Ergothioneine concentrations in whole blood.
3.1.1 Sample Preparation
-
Lysis: Lyse whole blood samples via hypotonic shock by diluting with cold deionized water (e.g., a 1:1.25 ratio).[14]
-
Internal Standard Spiking: Add a known concentration of this compound (or Ergothioneine-d9) solution to each sample to serve as the internal standard (IS).[2]
-
Protein Precipitation & Filtration: Remove proteins by adding a solvent like acetonitrile, followed by centrifugation.[15] Further purify the sample by passing the supernatant through a centrifugal filter (e.g., 10 kDa molecular weight cut-off) at 4 °C.[14]
-
Dilution: Dilute the resulting filtrate with an appropriate mobile phase or buffer prior to injection.
3.1.2 Chromatographic Conditions Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar Ergothioneine molecule.
-
Chromatography System: UPLC or HPLC system.
-
Column: HILIC column (e.g., Venusil HILIC, 250 × 4.6 mm, 5 µm).[16]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer, such as 20 mmol/L ammonium acetate (e.g., 85:15 v/v), adjusted to pH 6.0.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40 °C.[16]
3.1.3 Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
L-Ergothioneine: m/z 230.2 → 127.1
-
This compound (Hercynine-d3 precursor): m/z 273.21 → 95[14]
-
Note: Specific transitions should be optimized for the instrument in use. The transition for the d3-labeled ergothioneine itself would be approximately m/z 233 → 127.
-
-
Data Analysis: Quantify L-Ergothioneine by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve prepared with known standards.[4]
Methodological and Biological Diagrams
The following diagrams illustrate key workflows and pathways relevant to the use and understanding of this compound.
References
- 1. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-(+)-Ergothioneine CAS#: 497-30-3 [m.chemicalbook.com]
- 7. L-(+)-Ergothioneine | 497-30-3 [chemicalbook.com]
- 8. L-Ergothioneine | CAS 497-30-3 | Neuronal protective [stressmarq.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. China L-Ergothioneine EGT 497-30-3,Buy L-Ergothioneine EGT 497-30-3 Online -china-sinoway.com [china-sinoway.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Ergothioneine-d3 stability and long-term storage conditions
An In-depth Technical Guide on the Stability and Long-Term Storage of Ergothioneine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are working with this isotopically labeled compound. The guide includes a summary of available stability data, detailed experimental protocols for stability and stress testing, and a discussion of the known degradation pathways. Additionally, it features visualizations of key signaling pathways involving ergothioneine to provide a broader context for its biological significance.
Introduction to this compound
Ergothioneine is a naturally occurring amino acid and a potent antioxidant, synthesized by various fungi and bacteria.[1][2] Its deuterated form, this compound, is a stable, isotopically labeled compound frequently used as an internal standard in clinical mass spectrometry and in metabolic studies to trace and quantify the parent compound in biological matrices.[2] The stability of this compound is a critical factor for ensuring the accuracy and reliability of experimental results.
Stability and Long-Term Storage Conditions
While specific long-term stability data for this compound is not extensively published, information from product data sheets for Ergothioneine and its other deuterated forms, along with stability studies on the non-labeled compound, can provide valuable guidance.
Recommended Storage Conditions
Based on available data for similar compounds, the following storage conditions are recommended for this compound:
| Form | Storage Temperature | Duration | Packaging | Additional Notes |
| Crystalline Solid | -20°C | ≥ 4 years (for non-labeled) | Tightly sealed, light-resistant container | Keep in a dry and well-ventilated place. |
| 2-8°C | Short-term | Tightly sealed container | Recommended for routine use. | |
| Solution | -80°C | Up to 6 months (for Ergothioneine-d9) | Sealed, airtight vials | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month (for Ergothioneine-d9) | Sealed, airtight vials | Use promptly after thawing. | |
| 2-8°C | Not recommended for > 1 day (for aqueous solutions of non-labeled) | N/A | Prone to degradation in aqueous solutions. |
Factors Affecting Stability
Several factors can influence the stability of Ergothioneine:
-
Temperature: While generally stable at ambient temperatures, long-term high-temperature heating can lead to degradation.[1][3] Freeze-drying has been shown to be an effective method for preserving ergothioneine content in mushroom samples.
-
Light: Ergothioneine demonstrates excellent stability against light.[1][3] However, as a general precaution for all sensitive chemical compounds, storage in light-resistant containers is recommended.
-
pH: The compound exhibits good stability across a range of acidic and basic conditions.[1][3]
-
Oxidation: As a potent antioxidant, ergothioneine is susceptible to oxidation. Its primary degradation pathway involves oxidation.
-
Metal Ions: The presence of certain metal ions, particularly Cu2+, has been shown to decrease the concentration of ergothioneine.[1][3]
Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for identifying and quantifying impurities that may arise during storage or use. The primary degradation mechanism is oxidation. One of the major oxidation products of ergothioneine is hercynine .
Further enzymatic degradation can occur, leading to the formation of ergothioneine sulfinic acid , which can then be converted to Nα-trimethylhistidine and sulfur dioxide .
Experimental Protocols for Stability Testing
The following protocols are designed to assess the stability of this compound under various conditions. These are based on general guidelines for stability testing of isotopically labeled compounds and forced degradation studies.[4][5][6][7][8][9]
Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form and, if applicable, in a desired solvent at a known concentration.
-
Storage Conditions: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the amount of this compound remaining and to detect any degradation products.
-
Data Analysis: Plot the concentration of this compound against time to determine the degradation rate and establish a shelf-life.
Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
Subject this compound to various stress conditions more severe than accelerated stability testing conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC-MS/MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC-MS/MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC-MS/MS.
-
-
Thermal Degradation:
-
Heat the solid compound at 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C) for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC-MS/MS.
-
-
Photostability:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC-MS/MS. A control sample should be protected from light.
-
Experimental Workflow Diagram
Caption: Workflow for this compound stability assessment.
Signaling Pathways Involving Ergothioneine
Ergothioneine's primary role as a cytoprotectant is executed through its potent antioxidant and anti-inflammatory activities, which involve modulation of several key signaling pathways.
The Keap1-Nrf2 Antioxidant Response Pathway
Ergothioneine can activate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or ergothioneine, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes.
References
- 1. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ijrpp.com [ijrpp.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Commercial Suppliers and Availability of Ergothioneine-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial suppliers, availability, and technical specifications of Ergothioneine-d3, a deuterated analog of the antioxidant ergothioneine. This guide also details relevant experimental protocols and key signaling pathways associated with ergothioneine's biological activity.
Commercial Availability and Technical Data
This compound is commercially available from several reputable suppliers of research chemicals and analytical standards. The primary use of this compound is as an internal standard in mass spectrometry-based quantification of natural ergothioneine in various biological matrices. While Ergothioneine-d9 is also commercially available and sometimes used for similar purposes, this guide focuses on the d3 variant. The following table summarizes the available information from key suppliers.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |
| MedchemExpress | This compound | HY-N1914S | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | Purity data available on Certificate of Analysis | Data available on Certificate of Analysis |
| LGC Standards | L-(+)-Ergothioneine-d3 | TRC-E600001 | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | >95% (HPLC) for d9 variant | Data available on Certificate of Analysis |
| Santa Cruz Biotechnology | L-(+)-Ergothioneine-d3 | sc-211113 | 1356933-89-5 | C₉H₁₂D₃N₃O₂S | 232.32 | Data available on Certificate of Analysis | Data available on Certificate of Analysis |
Note: Specific lot-to-lot data, including precise isotopic enrichment for this compound, should be confirmed by requesting the Certificate of Analysis from the respective supplier.
Experimental Protocols: Quantification of Ergothioneine using this compound Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of ergothioneine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published research.[1][2]
Sample Preparation (Human Plasma)
-
Thaw Plasma Samples : Thaw frozen human plasma samples on ice.
-
Protein Precipitation : To 100 µL of plasma, add 400 µL of acetonitrile containing the this compound internal standard (final concentration typically 50-100 ng/mL).
-
Vortex and Centrifuge : Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute ergothioneine, followed by a wash and re-equilibration step.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Ergothioneine : m/z 230.1 → 127.1
-
This compound : m/z 233.1 → 130.1
-
-
Instrumentation : A triple quadrupole mass spectrometer is typically used for MRM experiments.
-
Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the ergothioneine MRM transition to the peak area of the this compound internal standard MRM transition against a series of known ergothioneine concentrations.
-
The concentration of ergothioneine in the unknown plasma samples is then determined from this calibration curve.
Experimental workflow for Ergothioneine quantification.
Signaling Pathways of Ergothioneine
Ergothioneine is recognized for its potent antioxidant and cytoprotective effects, which are mediated through its interaction with several key cellular signaling pathways.[3][4] Its primary mechanism involves direct scavenging of reactive oxygen species (ROS) and modulation of pathways that control cellular stress responses.
Nrf2/ARE Antioxidant Response Pathway
A central mechanism of ergothioneine's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][4] Under conditions of oxidative stress, ergothioneine promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their increased expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.
Ergothioneine activates the Nrf2/ARE pathway.
Modulation of MAPK and NF-κB Signaling
Ergothioneine has also been shown to modulate inflammatory responses by influencing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] By reducing intracellular ROS levels, ergothioneine can inhibit the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, which are upstream activators of inflammatory transcription factors. Furthermore, ergothioneine can suppress the activation of NF-κB, a key regulator of pro-inflammatory gene expression, thereby attenuating the inflammatory cascade.
References
- 1. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Quality Landscape of Ergothioneine-d3: A Technical Guide to its Certificate of Analysis and Quality Control
For Immediate Release
This technical guide provides an in-depth overview of the essential quality control parameters and a representative Certificate of Analysis (CoA) for Ergothioneine-d3. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes and analytical methodologies necessary to ensure the identity, purity, and stability of this isotopically labeled compound.
This compound, the deuterated form of the naturally occurring antioxidant L-Ergothioneine, serves as an invaluable internal standard for mass spectrometry-based quantification of ergothioneine in various biological matrices.[1] Its use necessitates stringent quality control to ensure accurate and reproducible experimental outcomes.
Representative Certificate of Analysis: this compound
The following table summarizes the typical specifications found on a Certificate of Analysis for high-quality this compound, compiled from publicly available data for ergothioneine and its deuterated analogs.[2][3][4]
| Parameter | Specification | Typical Value | Method of Analysis |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identity | Conforms to the structure of this compound | Conforms | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥98% Deuterium incorporation | >99% | Mass Spectrometry |
| Loss on Drying | ≤2.0% | 0.5% | TGA or USP <731> |
| Residue on Ignition | ≤0.5% | 0.1% | USP <281> |
| Heavy Metals | ≤10 ppm | <10 ppm | ICP-MS or USP <232>/<233> |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace Gas Chromatography (HS-GC) |
| Microbial Limits | TAMC: ≤1000 CFU/g, TYMC: ≤100 CFU/g, E. coli: Absent | Conforms | USP <61>/<62> |
In-Depth Quality Control Parameters and Experimental Protocols
Rigorous quality control testing is paramount to validate the suitability of this compound for its intended use. The following sections detail the experimental protocols for key quality control parameters.
Identification
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The spectrum is acquired on a 400 MHz or higher NMR spectrometer. The chemical shifts, signal integrations, and coupling constants are compared to a reference standard or theoretical values. The characteristic signals for the ergothioneine backbone should be present, with a marked reduction or absence of the signal corresponding to the three methyl groups on the trimethylammonium moiety, confirming deuterium incorporation.
-
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum is compared with that of a non-deuterated ergothioneine standard to ensure all carbon signals are present and correctly assigned.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The observed monoisotopic mass should correspond to the calculated mass of the [M+H]⁺ ion of this compound (C₉H₁₂D₃N₃O₂S).
-
Purity
Objective: To determine the percentage of this compound in the sample and to identify and quantify any impurities.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector is used.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[6]
-
Mobile Phase: A gradient elution is often used, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.[5]
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Isotopic Purity
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system, preferably a high-resolution instrument like a Q-TOF or Orbitrap.
-
Chromatography: The same HPLC method as for purity analysis can be used to separate this compound from any non-deuterated ergothioneine or other impurities.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting peak corresponding to ergothioneine. The relative intensities of the ion corresponding to this compound and any residual non-deuterated ergothioneine are used to calculate the isotopic purity.
Stability
Objective: To assess the stability of this compound under various conditions.
Methodology: Stability-Indicating HPLC Method
-
Samples of this compound are subjected to stress conditions such as elevated temperature, humidity, light exposure, and acidic/basic environments.[7][8]
-
At specified time points, the stressed samples are analyzed using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any potential degradation products.
-
The purity of the sample is determined at each time point, and any significant degradation is noted. Ergothioneine has been shown to have good thermal and pH stability.[9]
Visualizing Workflows and Pathways
To further elucidate the processes involved in quality control and the biological relevance of ergothioneine, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the quality control process for this compound.
Ergothioneine is known to play a role in cellular antioxidant defense and has been implicated in various signaling pathways.[10][11][12] Understanding these pathways is crucial for researchers utilizing this compound in biological studies.
Caption: A diagram showing the cellular uptake of ergothioneine and its role in antioxidant defense pathways.
This comprehensive guide provides a foundational understanding of the quality control parameters and analytical methodologies essential for the validation of this compound. Adherence to these rigorous standards is critical for ensuring the accuracy and reliability of research findings in the fields of drug metabolism, pharmacokinetics, and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biofingredients.com [biofingredients.com]
- 3. L-(+)-麦角硫因 | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to Understanding the Natural Abundance of Deuterium in Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative of histidine, recognized for its potent antioxidant and cytoprotective properties.[1][2][3][4][5][6] Synthesized by fungi and certain bacteria, EGT is obtained by humans exclusively through dietary sources.[7][8][9] Its unique stability and the presence of a specific transporter in humans (SLC22A4) underscore its physiological significance.[5][6] While the biological functions of ergothioneine are a subject of ongoing research, an emerging area of interest lies in the isotopic composition of this molecule, specifically the natural abundance of deuterium.
The natural abundance of deuterium, the stable heavy isotope of hydrogen, is approximately 0.015% (150 ppm).[10][11] Variations in this abundance within biological molecules can provide insights into their biosynthetic pathways, geographical origins, and metabolic history. For a molecule like ergothioneine, understanding its natural deuteration pattern could offer novel perspectives for drug development, particularly in the context of creating deuterated drug analogues with potentially enhanced pharmacokinetic profiles (the "deuterium effect").
This technical guide provides a comprehensive overview of the current knowledge surrounding ergothioneine, its biosynthesis, and relevant signaling pathways. Crucially, it outlines the experimental methodologies that can be employed to determine the natural abundance of deuterium in ergothioneine, a research area that remains largely unexplored.
Quantitative Data: Ergothioneine Content in Various Sources
While specific data on the natural deuterium abundance in ergothioneine is not yet available in published literature, the overall concentration of ergothioneine in different dietary sources has been well-documented. This information is crucial for selecting appropriate starting materials for deuterium abundance analysis.
| Source Category | Specific Source | Ergothioneine Concentration (mg/g dry weight unless specified) | Reference |
| Mushrooms | Boletus edulis (King Bolete) | Up to 7.27 | [2] |
| Pleurotus genus (Oyster mushrooms) | 0.22 - 3.94 | [2] | |
| Lentinula, Grifola, Agrocybe genera | ~3 | [2] | |
| P. eryngii extract | 0.86 | [12] | |
| P. citrinopileatus extract | 3.73 | [12] | |
| Fermented Foods | Various | Varies depending on microbial species | [7] |
| Other | Spirulina | Relatively high amounts | [7] |
Biosynthesis of Ergothioneine: A Pathway for Deuterium Incorporation
The biosynthesis of ergothioneine is a key process to consider when investigating natural deuterium incorporation. The enzymatic steps and the precursor molecules will influence the final isotopic composition of ergothioneine. The primary pathway involves the conversion of L-histidine.[3][4]
In fungi, the biosynthesis is a three-step enzymatic process:
-
Hercynine formation: L-histidine is trimethylated by the enzyme Egt1, using S-adenosylmethionine (SAM) as the methyl donor, to form hercynine.
-
Sulfur addition: The same enzyme, Egt1, catalyzes the attachment of a cysteine sulfur to the C-2 position of the imidazole ring of hercynine, forming cysteinyl hercynylsulfoxide.
-
Final conversion: The enzyme Egt2 then catalyzes the final step to produce ergothioneine.[3]
In bacteria, the pathway is slightly different, utilizing four enzymatic reactions and γ-glutamylcysteine as the sulfur donor.[3]
The potential sites for deuterium incorporation are the non-exchangeable C-H bonds of the precursor L-histidine and the methyl groups transferred from SAM. The isotopic composition of the growth medium (water and nutrients) of the ergothioneine-producing organisms will directly influence the deuterium content of these precursors.
Caption: Fungal biosynthetic pathway of ergothioneine.
Signaling Pathways Influenced by Ergothioneine
Ergothioneine is known to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory functions. Understanding these pathways is critical for drug development professionals.
-
Nrf2/ARE Pathway: Ergothioneine can activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[1]
-
PI3K/Akt Pathway: It has been shown to activate the PI3K/Akt signaling cascade, which is involved in cell survival and protection against oxidative stress.[13]
-
NF-κB Pathway: Ergothioneine can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[1][2]
-
Sirtuin Signaling: It interacts with sirtuin pathways (SIRT1 and SIRT6) to regulate aging and protect against endothelial senescence.[14]
-
mTOR/S6K1 Pathway: In neuronal cells, ergothioneine can induce differentiation through the activation of mTOR and S6K1 signaling.[15]
Caption: Key signaling pathways modulated by ergothioneine.
Experimental Protocols for Deuterium Abundance Analysis
Determining the natural abundance of deuterium in ergothioneine requires a combination of meticulous sample preparation and high-resolution analytical techniques.
Extraction and Purification of Ergothioneine
The first step is to obtain a highly pure sample of ergothioneine from a natural source. Mushrooms are an excellent starting material due to their high EGT content.
Protocol: Hot Water Extraction and Purification
This protocol is a composite of methods described in the literature.[12][16][17][18]
-
Sample Preparation: Freeze-dry fresh mushroom fruiting bodies and grind them into a fine powder.
-
Hot Water Extraction:
-
Mix the mushroom powder with deionized water (ratio of 1:20 to 1:30 w/v).
-
Heat the suspension to 70-90°C in a water bath with constant stirring for 30-60 minutes.
-
Centrifuge the mixture at high speed (e.g., 9500 x g) for 10-15 minutes to pellet the solid debris.
-
Collect the supernatant. Repeat the extraction process on the pellet multiple times and pool the supernatants.
-
-
Ultrafiltration:
-
Filter the pooled supernatant through a series of microfiltration (e.g., 0.45 µm) and ultrafiltration membranes (e.g., 1-30 kDa molecular weight cut-off) to remove proteins, polysaccharides, and other high molecular weight impurities.[17]
-
-
Chromatographic Purification:
-
Further purify the ultrafiltrate using column chromatography. A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is effective for separating the polar ergothioneine molecule.[17]
-
Use a mobile phase of acetonitrile and water.
-
Collect the fractions containing ergothioneine, identified by a UV detector or by comparison to a standard.
-
-
Purity Confirmation:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be >99% for accurate isotopic analysis.
-
Analysis of Deuterium Abundance
a) Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision measurement of stable isotope ratios.
Protocol:
-
Sample Combustion: A small, precisely weighed amount of the purified ergothioneine is combusted at high temperature in an elemental analyzer (EA). This process converts the sample into simple gases (H₂, N₂, CO₂).
-
Gas Separation: The product gases are separated chromatographically.
-
Isotope Ratio Measurement: The hydrogen gas (H₂) is introduced into the mass spectrometer, which separates the ²H¹H and ¹H¹H isotopologues based on their mass-to-charge ratio.
-
Data Expression: The deuterium abundance is expressed in delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
b) High-Resolution Mass Spectrometry (HRMS)
Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can resolve the isotopologues of ergothioneine, allowing for the determination of its deuterium content.
Protocol:
-
Sample Infusion: Introduce a solution of the purified ergothioneine into the mass spectrometer via direct infusion or liquid chromatography.
-
High-Resolution Mass Spectrum Acquisition: Acquire a high-resolution mass spectrum of the protonated molecule [M+H]⁺. The high resolving power will allow for the separation of the [M+H]⁺ peak from the [M+D+H]⁺ peak.
-
Isotopologue Ratio Calculation: The ratio of the peak intensities of the deuterated isotopologue to the monoisotopic peak provides a measure of the deuterium abundance.
c) Deuterium NMR Spectroscopy (²H-NMR)
While less sensitive than mass spectrometry for natural abundance studies, ²H-NMR can provide site-specific information about deuterium distribution within the ergothioneine molecule.[11]
Protocol:
-
Sample Preparation: Dissolve a high concentration of the purified ergothioneine in a non-deuterated solvent.
-
²H-NMR Spectrum Acquisition: Acquire the ²H-NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe. Long acquisition times will be necessary due to the low natural abundance of deuterium.[11][19]
-
Spectral Analysis: The chemical shifts in the ²H-NMR spectrum will correspond to the proton chemical shifts, identifying the positions of deuterium incorporation. The relative integrals of the peaks will indicate the relative deuterium abundance at each site.
Caption: Workflow for determining deuterium abundance in ergothioneine.
Conclusion and Future Directions
The natural abundance of deuterium in ergothioneine represents a novel and unexplored frontier in the study of this important biomolecule. While direct quantitative data is currently lacking, the methodologies outlined in this guide provide a clear path for researchers to undertake such investigations. By combining robust extraction and purification techniques with high-precision analytical methods like IRMS, HRMS, and ²H-NMR, it will be possible to determine both the bulk and site-specific deuterium content of ergothioneine from various natural sources.
For drug development professionals, this information could be invaluable. Understanding the natural isotopic landscape of ergothioneine can inform the strategic design of deuterated analogues with potentially improved metabolic stability and therapeutic efficacy. Furthermore, variations in deuterium content could serve as a novel biomarker for tracing the dietary intake and metabolism of ergothioneine in preclinical and clinical studies. The pursuit of this knowledge promises to deepen our understanding of ergothioneine's role in biology and unlock new opportunities for therapeutic innovation.
References
- 1. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary sources and antioxidant effects of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. Extraction of Ergothioneine from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Ergothioneine-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CN104774182A - Extraction and purification method of ergothioneine - Google Patents [patents.google.com]
- 18. rroij.com [rroij.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Theoretical Mass and Isotopic Distribution of Ergothioneine-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical mass and isotopic distribution of the deuterated internal standard, Ergothioneine-d3. In mass spectrometry-based quantitative studies, understanding these fundamental properties is critical for accurate and reliable data. This document outlines the key mass spectrometric characteristics, experimental considerations, and logical workflows for the analysis of this important antioxidant.
Theoretical Mass and Isotopic Distribution
The accurate mass and isotopic pattern of a molecule are foundational to its identification and quantification via mass spectrometry. Ergothioneine is a naturally occurring amino acid with the chemical formula C₉H₁₅N₃O₂S.[1] For quantitative bioanalysis, a stable isotope-labeled internal standard, such as Ergothioneine-d9, is commonly employed to correct for matrix effects and variations in instrument response.[2][3] While the user requested information on this compound, the most commonly cited and commercially available deuterated form is Ergothioneine-d9, where the nine hydrogens of the trimethylamine group are replaced with deuterium. This guide will proceed with the analysis of Ergothioneine-d9, as it is the most relevant standard for researchers.
Data Presentation
The following tables summarize the key mass-related data for both native Ergothioneine and Ergothioneine-d9.
Table 1: Theoretical Mass Properties of Ergothioneine and Ergothioneine-d9
| Property | Ergothioneine | Ergothioneine-d9 |
| Chemical Formula | C₉H₁₅N₃O₂S | C₉H₆D₉N₃O₂S[4] |
| Monoisotopic Mass (Da) | 229.0885 | 238.1450[5][6] |
| Molecular Weight ( g/mol ) | 229.30 | 238.36[5] |
Table 2: Theoretical Isotopic Distribution
The isotopic distribution is calculated based on the natural abundance of isotopes for each element in the molecular formula. The table below shows the expected relative abundances of the most significant isotopologues.
| Isotopologue | Ergothioneine (Relative Abundance %) | Ergothioneine-d9 (Relative Abundance %) |
| M | 100.00 | 100.00 |
| M+1 | 11.08 | 11.23 |
| M+2 | 5.43 | 5.58 |
Note: These values are theoretical and may vary slightly in experimental measurements.
Experimental Protocols for LC-MS/MS Analysis
The quantification of ergothioneine in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation from Human Plasma
A simple and effective method for preparing plasma samples involves protein precipitation.[3]
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Ergothioneine-d9 internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
A common approach for the separation of the polar ergothioneine molecule is Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: Waters CORTECS UPLC HILIC column.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the analyte.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Collision Energy: Optimized for the specific instrument and transition to achieve maximum signal intensity.
Visualizations
The following diagrams illustrate the logical workflow for determining the theoretical mass and a typical experimental workflow for LC-MS/MS analysis.
References
- 1. Ergothioneine | C9H15N3O2S | CID 5351619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Ergothioneine-d9 | C9H15N3O2S | CID 162642205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-(+)-Ergothioneine-d9 | C9H15N3O2S | CID 71316406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ergothioneine using Ergothioneine-d3 as an Internal Standard by LC-MS/MS
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid and thiol derivative of histidine, found in various dietary sources, particularly in mushrooms. It is recognized for its potent antioxidant and cytoprotective properties. Due to its potential role in human health and disease, there is a growing interest in the accurate quantification of ergothioneine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the quantification of ergothioneine in human plasma using Ergothioneine-d3 as an internal standard.
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This compound, which co-elutes with the analyte, serves as the internal standard to ensure accurate quantification.
Materials and Reagents
-
Ergothioneine (≥98% purity)
-
This compound (≥98% purity, isotope purity ≥99%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98% purity)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ergothioneine Stock Solution (1 mg/mL): Accurately weigh 10 mg of ergothioneine and dissolve it in 10 mL of LC-MS grade water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.
-
Ergothioneine Working Solutions: Prepare a series of working solutions by serially diluting the ergothioneine stock solution with LC-MS grade water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with LC-MS grade water.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 1 min, 5-95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 1.9 min |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ergothioneine | 230.1 | 127.1 |
| This compound | 233.1 | 127.1 |
Note: The exact MRM transition for this compound should be optimized by direct infusion of the standard. The product ion is expected to be the same as the unlabeled compound.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of ergothioneine to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Table 1: Representative Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize typical acceptance criteria and representative data.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (CV%) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of ergothioneine.
Ergothioneine Biosynthesis and Transport
Ergothioneine is synthesized by fungi and certain bacteria from the amino acids histidine, cysteine, and methionine.[3][4] In humans, ergothioneine is obtained from the diet and is taken up by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[5][6]
Caption: Ergothioneine biosynthesis and transport pathway in humans.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of ergothioneine in human plasma using this compound as an internal standard. The protocol is sensitive, specific, and accurate, making it suitable for various research applications, including pharmacokinetic studies, clinical research, and nutritional science. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential analytical variabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological Roles of Carnitine/Organic Cation Transporter OCTN1/SLC22A4 in Neural Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 5. Impairment of the carnitine/organic cation transporter 1-ergothioneine axis is mediated by intestinal transporter dysfunction in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Development of a Validated LC-MS/MS Method for the Quantification of Ergothioneine Using Ergothioneine-d3
Application Note and Protocol
Introduction
Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It exhibits potent antioxidant and cytoprotective properties, accumulating in tissues subjected to high levels of oxidative stress.[1][2] Due to its potential role in preventing chronic diseases associated with inflammation and aging, there is a growing interest in the accurate quantification of ergothioneine in various biological matrices.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, selectivity, and throughput.[4]
This application note describes a robust and validated isotope-dilution LC-MS/MS method for the quantitative analysis of ergothioneine in biological samples, utilizing Ergothioneine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][5] The protocol provided is intended for researchers, scientists, and drug development professionals requiring a reliable method for ergothioneine quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for ergothioneine quantification using a deuterated internal standard.
| Parameter | Performance Metric |
| Linearity (r²) | ≥ 0.999[6][7] |
| Linear Range | 5 - 200 ng/mL[7] |
| Limit of Detection (LOD) | 25 - 50 µg/kg[7] |
| Limit of Quantification (LOQ) | 50 - 100 µg/kg[7] |
| Intra-day Precision (%RSD) | 0.84% - 2.08%[7] |
| Inter-day Precision (%RSD) | 1.3% - 5.7%[6] |
| Accuracy (% Recovery) | 85.3% - 96.2%[7] |
| Recovery | 99.2% - 100.8%[6] |
Experimental Protocols
Materials and Reagents
-
Ergothioneine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, whole blood, tissue homogenate)
Sample Preparation: Protein Precipitation
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters CORTECS UPLC HILIC, 2.1 x 100 mm, 1.6 µm) is recommended for good retention and peak shape.[7] Alternatively, a C18 column can be used.[4][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-8 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 40°C[7]
-
Injection Volume: 2 µL[7]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ergothioneine: m/z 230 > 127[6]
-
This compound: m/z 233 > 130 (Note: The exact transition for this compound should be optimized by direct infusion)
-
-
Spray Voltage: 5500 V[7]
-
Ion Source Temperature: 500°C[7]
-
Collision Gas: Argon
-
Instrument-specific parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Ergothioneine quantification.
Ergothioneine Biosynthesis Pathway
Caption: Simplified Ergothioneine biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ergothioneine-d3 in Metabolomics Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ergothioneine-d3 as an internal standard in the quantitative analysis of ergothioneine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ergothioneine, a naturally occurring sulfur-containing amino acid, is gaining significant attention in metabolomics research due to its potent antioxidant properties and potential roles in various physiological and pathological processes. Accurate quantification of endogenous ergothioneine is crucial for understanding its pharmacokinetics, biodistribution, and clinical relevance. The use of a stable isotope-labeled internal standard like this compound is essential for achieving high accuracy and precision in LC-MS/MS-based quantification.
Introduction to Ergothioneine and the Role of this compound
Ergothioneine (EGT) is a unique thiol-containing amino acid derived from histidine.[1] Humans and other animals cannot synthesize ergothioneine and must acquire it through their diet, with mushrooms being a particularly rich source.[1] It accumulates in tissues and cells, especially those subjected to high levels of oxidative stress, such as erythrocytes, bone marrow, and the liver.[2] Growing evidence suggests that ergothioneine plays a protective role against a variety of diseases associated with inflammation and oxidative damage.[2]
In metabolomics studies, accurate and precise quantification of endogenous metabolites is paramount. LC-MS/MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, matrix effects and variations in sample preparation and instrument response can introduce inaccuracies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting these variations. This compound has the same chemical properties and chromatographic behavior as endogenous ergothioneine but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for reliable normalization of the analytical signal, leading to highly accurate and reproducible quantification. While some studies have utilized Ergothioneine-d9, the principles and methodologies described herein are directly applicable.[3][4]
Ergothioneine Biosynthesis Pathway
Ergothioneine is synthesized by certain fungi and bacteria from the amino acids histidine and cysteine. The biosynthetic pathway involves a series of enzymatic reactions, starting with the methylation of histidine. Understanding this pathway is crucial for studies investigating the microbial production of ergothioneine and its metabolism.
Caption: Biosynthetic pathway of ergothioneine from L-histidine and L-cysteine.
Quantitative Analysis of Ergothioneine using this compound and LC-MS/MS
This section provides a detailed protocol for the quantification of ergothioneine in human plasma and erythrocytes. The methodology can be adapted for other biological matrices with appropriate validation.
Experimental Workflow
The overall experimental workflow for the quantification of ergothioneine using this compound as an internal standard is depicted below.
Caption: General experimental workflow for ergothioneine quantification.
Materials and Reagents
-
Ergothioneine (analytical standard)
-
This compound (or Ergothioneine-d9)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, erythrocytes)
Protocol for Sample Preparation (Human Plasma)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected endogenous levels, e.g., 50 ng/mL).
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[4][5]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of ergothioneine. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Waters CORTECS UPLC HILIC (2.1 x 100 mm, 1.6 µm)[7][8] or Alltime C18 (150 mm × 2.1 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 85% Acetonitrile with 0.1% Formic acid[7][9] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 2-10 µL[7] |
| Gradient | Isocratic or gradient elution can be used depending on the column and sample complexity. For HILIC, an isocratic elution with 85% B is often suitable.[7] For C18, a gradient may be necessary.[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Spray Voltage | ~5500 V[7] |
| Ion Source Temperature | ~500°C[7] |
| Curtain Gas (CUR) | ~40 psi[7] |
| Nebulizer Gas (GS1) | ~35 psi[7] |
| Auxiliary Gas (GS2) | ~70 psi[7] |
| Collision Gas (CAD) | Medium[7] |
Table 3: MRM Transitions for Ergothioneine and Ergothioneine-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ergothioneine | 230.1 | 127.1 | Optimized for instrument | Optimized for instrument |
| Ergothioneine-d9 | 239.1 | 127.1 | Optimized for instrument | Optimized for instrument |
Note: The MRM transition for Ergothioneine-d9 is based on a published method.[4] The specific transitions for this compound would be a precursor ion of m/z 233.1, with the product ion also being m/z 127.1, but this should be confirmed experimentally.
Calibration Curve and Quantification
Prepare a series of calibration standards by spiking known concentrations of ergothioneine into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) containing a fixed concentration of this compound. The concentration range should encompass the expected levels of ergothioneine in the samples. A typical calibration range is 5-200 ng/mL or 10-10,000 ng/mL.[4][7]
Plot the peak area ratio of ergothioneine to this compound against the concentration of ergothioneine. A linear regression with a weighting factor of 1/x or 1/x² is typically used to generate the calibration curve. The concentration of ergothioneine in the unknown samples is then calculated from this curve.
Method Validation Parameters
A robust LC-MS/MS method for ergothioneine quantification should be validated for linearity, sensitivity, accuracy, precision, and recovery. The following table summarizes typical performance data from published methods.
Table 4: Summary of Method Validation Data
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [7][8][9] |
| Limit of Detection (LOD) | 25-50 µg/kg (in cosmetics) | [7][8] |
| Limit of Quantification (LOQ) | 50-100 µg/kg (in cosmetics) | [7][8][9] |
| Intra-day Precision (%RSD) | 0.9 - 3.9% | [4] |
| Inter-day Precision (%RSD) | 1.3 - 5.7% | [4] |
| Accuracy (% Recovery) | 85.3 - 96.2% | [7][8] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and reliable method for the quantification of ergothioneine in various biological matrices. This approach is essential for advancing our understanding of the role of this important antioxidant in health and disease. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of metabolomics.
References
- 1. A convenient spectrophotometric assay for the determination of l-ergothioneine in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Using Ergothioneine-d3 in Cell Culture Experiments
Application Notes
Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties.[1][2][3] Its deuterated form, Ergothioneine-d3 (EGT-d3), serves as a valuable tool for researchers in cell culture experiments, primarily for tracing and quantifying its uptake, metabolism, and mechanism of action using mass spectrometry.[4] While EGT-d3 is chemically and biologically similar to its non-labeled counterpart, the deuterium labeling allows for its distinction from endogenous EGT, enabling precise tracking within cellular systems.
This document provides a comprehensive protocol for the application of this compound in cell culture experiments, targeting researchers, scientists, and drug development professionals. The protocols outlined below are designed to investigate the antioxidant and signaling effects of EGT-d3.
Key Signaling Pathways Influenced by Ergothioneine:
Ergothioneine has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and survival. Understanding these pathways is crucial for designing experiments and interpreting results.
-
Nrf2/ARE Pathway: EGT is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6][7][8][9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE).
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade is a critical regulator of cell survival, proliferation, and metabolism. EGT has been demonstrated to activate this pathway, contributing to its cytoprotective effects.[5][6][11]
-
NF-κB Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of the inflammatory response. EGT has been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects.[12][13][14]
-
GSK-3β Pathway: Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell fate, and inflammation. EGT has been found to inactivate GSK-3β, which can contribute to its neuroprotective and anti-inflammatory activities.[1][15][16]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on Ergothioneine. These values can serve as a reference for determining appropriate concentrations of this compound in your experiments.
Table 1: Effective Concentrations of Ergothioneine in Cell Culture
| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference |
| Porcine Oocytes | In vitro maturation | 10 µM - 100 µM | 44 hours | [2][7] |
| Bovine Embryos | In vitro culture | 0.05 mM - 1 mM | 7-8 days | [17] |
| Human Dermal Fibroblasts (HSF) | Protection against UVA-induced damage | 0.125 µM - 0.5 µM | 1 - 8 hours | [8] |
| Human Keratinocytes (HaCaT) | Protection against UVA-induced damage | 500 nM | 24 hours | [18] |
| PC12 Cells | Protection against H2O2-induced damage | 0.25 mM - 1 mM | 23 hours | [19] |
| hCMEC/D3 (Human Brain Endothelial Cells) | Protection against 7-Ketocholesterol damage | 1 mM | 1 hour pre-incubation | [20] |
Table 2: Reported IC50 Values for Various Compounds (for comparative purposes)
| Compound | Cell Line | IC50 Value | Reference |
| Compound 1 | HCT116 | 22.4 µM | [21] |
| Compound 2 | HCT116 | 0.34 µM | [21] |
| Trolox | DPPH Assay | 95.81 ± 1.01 µM | [21] |
| Trolox | ABTS Assay | > 20 µM | [21] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cell cultures with this compound to assess its biological activity.
Materials:
-
This compound (EGT-d3) powder
-
Sterile, nuclease-free water or appropriate solvent (e.g., DMSO, though EGT is water-soluble)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest
-
Sterile serological pipettes and pipette tips
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of EGT-d3 (e.g., 10 mM or 100 mM) by dissolving the powder in sterile, nuclease-free water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells of interest into the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
The following day, remove the existing culture medium.
-
Prepare fresh complete culture medium containing the desired final concentrations of EGT-d3 by diluting the stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Add the EGT-d3 containing medium to the cells. Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).
-
For experiments involving a stressor (e.g., H2O2, UV radiation), a pre-incubation with EGT-d3 for a specific period (e.g., 1 to 24 hours) before applying the stressor is often performed.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and endpoint being measured.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis, such as:
-
Cell Viability Assays (MTT, MTS, etc.)
-
Western Blotting for protein expression and phosphorylation status of signaling pathway components.
-
Quantitative PCR (qPCR) for gene expression analysis of target genes.
-
Immunofluorescence for localization of proteins.
-
LC-MS/MS Analysis for quantifying the uptake and metabolism of EGT-d3.
-
-
Protocol 2: Nrf2 Activation Assay
This protocol details a method to assess the activation of the Nrf2 pathway by this compound.
Materials:
-
Cells treated with EGT-d3 as described in Protocol 1.
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence substrate.
-
ARE-luciferase reporter construct (for reporter assays).
-
Transfection reagent.
-
Luciferase assay system.
Procedure:
A. Nrf2 Nuclear Translocation (Western Blot):
-
Following treatment with EGT-d3, wash the cells with ice-cold PBS.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting with the nuclear and cytoplasmic extracts.
-
Probe the membranes with antibodies against Nrf2, Lamin B1, and GAPDH.
-
An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 activation.
B. ARE Reporter Assay:
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of EGT-d3.
-
After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates activation of the ARE promoter.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound Uptake
This protocol describes how to prepare cell samples for the quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with EGT-d3.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Methanol (LC-MS grade).
-
Internal standard (IS), if available (e.g., Ergothioneine-d9).
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and high speed.
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS/MS system.
Procedure:
-
After treatment, place the cell culture plate on ice and remove the medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular EGT-d3.
-
Lyse the cells by adding a specific volume of ice-cold methanol (spiked with the internal standard if used). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS to quantify the amount of this compound.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by Ergothioneine.
Experimental Workflow
Caption: General workflow for cell culture experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant effect of ergothioneine on in vitro maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effect of ergothioneine on in vitro maturation of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antiaging Activity of Ergothioneine in UVA-Irradiated Human Dermal Fibroblasts via the Inhibition of the AP-1 Pathway and the Activation of Nrf2-Mediated Antioxidant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and evaluation of antioxidants for retinal pigment epithelial cell protection: L-ergothioneine as a novel therapeutic candidate through NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulating NF-κB, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergothioneine mitigates cisplatin-evoked nephrotoxicity via targeting Nrf2, NF-κB, and apoptotic signaling and inhibiting γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ergothioneine Suppresses Amyloid β-Induced Tau Phosphorylation and Cytotoxicity by Inactivating Glycogen Synthase Kinase-3β in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Protective Effect of Ergothioneine against 7-Ketocholesterol-Induced Mitochondrial Damage in hCMEC/D3 Human Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note and Protocol: Absolute Quantification of Ergothioneine using Ergothioneine-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring amino acid antioxidant found in various dietary sources and accumulated in tissues exposed to high levels of oxidative stress.[1][2] Its potential role as a cytoprotectant has led to increasing interest in its quantification in biological matrices for clinical research and in various commercial products for quality control.[1][3]
This document provides a detailed protocol for the absolute quantification of ergothioneine in various sample types using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, Ergothioneine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][3]
Principle of the Method
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The stable isotope-labeled internal standard, this compound, is spiked into all samples, calibrators, and quality controls. Due to its identical chemical and physical properties to the native ergothioneine, it co-elutes and experiences similar ionization efficiency. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
Materials and Reagents
-
Standards:
-
L-Ergothioneine (purity >98%)
-
This compound (or other deuterated forms like Ergothioneine-d9 as a suitable proxy)[1]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Dithiothreitol (DTT) (for blood samples)[3]
-
-
Sample Preparation Supplies:
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a C18 reversed-phase column is commonly used.[4][5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Ergothioneine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ergothioneine in LC-MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the ergothioneine stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards. A typical calibration curve might range from 5 to 200 ng/mL.[4][6]
-
IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) to be spiked into all samples.
Sample Preparation
The following are generalized protocols; optimization for specific matrices is recommended.
5.2.1. Biological Fluids (Plasma, Blood, Urine) [3][7]
-
Thaw samples on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add the IS working solution. For whole blood, dilution in an aqueous dithiothreitol solution followed by centrifugal filtration can be employed to minimize matrix effects.[3]
-
Add a protein precipitation solvent (e.g., 3 volumes of ice-cold methanol or acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in the mobile phase starting condition.
-
Filter through a 0.22 µm syringe filter before injection.
5.2.2. Solid Samples (e.g., Mushroom Powder, Cosmetics) [4][5]
-
Accurately weigh a portion of the homogenized sample (e.g., 1 g).[4]
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).[4]
-
Add the IS working solution.
-
Vortex for 1 minute and sonicate for 10 minutes.[4]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[4]
-
Collect the supernatant and filter through a 0.22 µm syringe filter for analysis.[4]
LC-MS/MS Method
5.3.1. Liquid Chromatography Conditions
-
Column: Waters CORTECS UPLC HILIC column or a C18 column.[4][5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramps to elute the analytes.
5.3.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ergothioneine: m/z 230.2 → 127.1[8]
-
This compound: The precursor ion will be m/z 233.2. The product ion will likely be the same as the unlabeled compound (m/z 127.1) or a similarly stable fragment. Specific transitions for this compound should be optimized by infusing the standard into the mass spectrometer. For Ergothioneine-d9, a previously used internal standard, the transition would be determined similarly.[1]
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of ergothioneine to this compound against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.[8]
-
Quantification: Determine the concentration of ergothioneine in the samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for ergothioneine quantification from the literature.
| Parameter | Value Range | Matrix | Reference |
| Linearity Range | 5 - 200 ng/mL | Cosmetics | [4][6] |
| 0.05 - 45 µg/mL | Mushrooms | [5] | |
| Correlation Coefficient (r²) | > 0.999 | Cosmetics | [4][6] |
| Limit of Detection (LOD) | 25 - 50 µg/kg | Cosmetics | [4][6] |
| 3.85 µmol/L | Whole Blood | [9] | |
| Limit of Quantification (LOQ) | 50 - 100 µg/kg | Cosmetics | [4][6] |
| 11.67 µmol/L | Whole Blood | [9] | |
| Recovery | 85.3% - 96.2% | Cosmetics | [4][6] |
| Precision (RSD%) | 0.84% - 2.08% | Cosmetics | [4][6] |
| < 10% | Human Blood | [3] |
Visualizations
Caption: Experimental workflow for the absolute quantification of Ergothioneine.
Caption: Logical relationship for absolute quantification using an internal standard.
References
- 1. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 1α,25-dihydroxyvitamin D3 on the pharmacokinetics and biodistribution of ergothioneine, an endogenous organic cation/carnitine transporter 1 substrate, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC gradient for separation of Ergothioneine and Ergothioneine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of ergothioneine and its deuterated internal standard, ergothioneine-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable LC method for separating ergothioneine and this compound?
A1: Due to the high polarity of ergothioneine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most commonly recommended and effective method for its separation.[1][2][3][4][5] Reversed-phase (RP) chromatography can also be used, but often requires specific conditions such as the use of two C18 columns in tandem or special mobile phase additives to achieve adequate retention.[1][6][7] Aqueous Normal Phase (ANP) chromatography using silica hydride-based columns is another viable alternative.[8][9]
Q2: Will ergothioneine and this compound separate chromatographically?
A2: No, ergothioneine and its deuterated internal standard, this compound, are not expected to separate chromatographically under typical LC conditions. They are designed to co-elute. Their separation and quantification are achieved using a mass spectrometer (MS) detector, which can differentiate them based on their mass-to-charge (m/z) ratio.
Q3: What type of column is best for HILIC separation of ergothioneine?
A3: Several HILIC columns have been successfully used for ergothioneine analysis. Some examples include Venusil HILIC, Waters CORTECS UPLC HILIC, and Acquity UPLC BEH HILIC columns.[10][1][2][4] The choice of column will depend on the specific LC system and desired separation performance.
Q4: What are typical mobile phase compositions for HILIC separation of ergothioneine?
A4: A typical HILIC mobile phase consists of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer. Common mobile phases include acetonitrile and water with additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency for MS detection.[10][1][2][8] An isocratic mobile phase of acetonitrile/20 mmol/L ammonium acetate solution (85:15, v/v) adjusted to pH 6.0 has been reported to be effective.[10][1][3]
Q5: Can I use a UV detector for the analysis of ergothioneine?
A5: Yes, ergothioneine has a UV absorbance maximum at approximately 254 nm, allowing for its detection and quantification using a UV-VIS detector.[10][1][7] However, for complex matrices, LC-MS/MS is preferred due to its higher selectivity and sensitivity, which helps to avoid interference from co-eluting compounds.[2][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate to suppress silanol ionization. The use of a buffer is recommended. Consider using a column with a highly inert stationary phase. | [12] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | [12][13] | |
| Extra-column band broadening. | Minimize the length and internal diameter of tubing between the column and the detector. | [13] | |
| Poor retention of ergothioneine | Inappropriate column chemistry for a polar analyte. | For reversed-phase systems, consider using two columns in tandem or a polar-endcapped C18 column. The preferred method is to switch to a HILIC or ANP column. | [1][7][8] |
| Mobile phase is too "strong" (too much aqueous content in HILIC). | In HILIC, increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention. | [2] | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | [1][13] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. For gradient elution, ensure proper pump performance. | [12][13] | |
| Column not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. | [12][13] | |
| Low signal intensity/sensitivity | Suboptimal MS source parameters. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. | [2] |
| Inefficient ionization in the mobile phase. | Additives like formic acid or ammonium acetate to the mobile phase can enhance ionization. | [2][8] | |
| Ghost peaks | Contamination in the mobile phase or LC system. | Use high-purity solvents and additives. Flush the system with a strong solvent. | [12] |
| Late eluting compounds from a previous injection. | Increase the run time or add a column wash step at the end of the gradient. | [12] |
Experimental Protocols
HILIC Method for Ergothioneine Analysis
This protocol is based on a validated method for the analysis of ergothioneine.[10][1][3]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mobile Phase: Isocratic elution with 85% acetonitrile and 15% 20 mmol/L ammonium acetate solution, adjusted to pH 6.0 with acetic acid.[10][1][3]
-
Detection: UV detector at 254 nm or a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10][1]
Sample Preparation
A simple dilution of the sample in the initial mobile phase is often sufficient. For complex matrices, a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation and filtration, may be necessary.
Quantitative Data Summary
The following tables summarize typical quantitative data for ergothioneine analysis using HILIC methods.
Table 1: Chromatographic and Performance Data for Ergothioneine Analysis
| Parameter | Value | Citation |
| Linearity Range | 5 - 400 mg/L | [10][1] |
| Correlation Coefficient (R²) | 0.9999 | [10][1] |
| Limit of Detection (LOD) | 63 µg/L | [10][1] |
| Limit of Quantification (LOQ) | 21 µg/L | [10][1] |
| Recovery | 99.2 - 100.8% | [10][1] |
| Intra-assay Precision (RSD) | 1.52% | [4] |
| Inter-assay Precision (RSD) | 1.82% | [4] |
Table 2: Comparison of Different LC Columns for Ergothioneine Separation
| Column Type | Observation | Citation |
| Waters XBridge BEH C18 | Short retention time, not ideal for separating from impurities. | [2] |
| Waters Acquity UPLC HSS T3 | Short retention time, not ideal for separating from impurities. | [2] |
| Waters CORTECS UPLC HILIC | Good retention and sharp peaks. | [2] |
| Waters UPLC BEH Amide | Good retention and sharp peaks. | [2] |
Experimental Workflow
Caption: A typical experimental workflow for the analysis of ergothioneine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth [ouci.dntb.gov.ua]
- 10. Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches [mdpi.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Addressing matrix effects in Ergothioneine quantification with Ergothioneine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying ergothioneine using LC-MS/MS with ergothioneine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for accurate ergothioneine quantification?
A1: An internal standard (IS) is crucial in quantitative mass spectrometry to correct for variations in sample preparation and analytical signals. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates), are a significant challenge. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard because it has nearly identical chemical and physical properties to the endogenous ergothioneine.[1][2] This ensures that it experiences similar extraction recovery, ionization efficiency, and fragmentation, thus providing a reliable way to normalize the signal of the target analyte and improve the accuracy and precision of the measurement.[2]
Q2: What are the common sources of matrix effects in ergothioneine analysis?
A2: Matrix effects in ergothioneine analysis can arise from various components within the biological sample. These include, but are not limited to:
-
Salts and phospholipids from plasma or serum can suppress the ionization of ergothioneine in the mass spectrometer source.
-
Endogenous metabolites that co-elute with ergothioneine can compete for ionization, leading to signal suppression or enhancement.
-
Proteins that are not fully removed during sample preparation can precipitate in the LC system or ion source, affecting performance.
-
Hemolysis in blood samples can introduce a different set of interfering compounds.[2]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of ergothioneine spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure) with the peak area of ergothioneine in a neat solution (solvent). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess its variability.[2]
Q4: My this compound internal standard is not co-eluting perfectly with the native ergothioneine. Is this a problem?
A4: Yes, this can be a significant issue. For the internal standard to effectively compensate for matrix effects, it must co-elute with the analyte.[3] Even a slight difference in retention time can expose the analyte and the internal standard to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[3] This phenomenon, known as the "deuterium isotope effect," can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate injections | Inconsistent sample preparation; significant and variable matrix effects between samples. | Ensure consistent sample preparation techniques. Use a stable isotope-labeled internal standard like this compound to normalize for variations. Evaluate matrix effects across different lots of your biological matrix.[2] |
| Poor peak shape (tailing or fronting) | Suboptimal chromatographic conditions; column degradation. | Optimize the mobile phase composition, including the organic solvent, aqueous phase, and any additives like formic acid or ammonium acetate.[4] Ensure the column is not overloaded and is appropriate for the hydrophilic nature of ergothioneine (e.g., HILIC or aqueous normal phase).[5][6] |
| Low signal intensity for ergothioneine | Ion suppression due to matrix effects; inefficient extraction. | Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be more effective than simple protein precipitation. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature).[7] |
| This compound peak area is inconsistent | Inaccurate pipetting of the internal standard; degradation of the internal standard. | Use a calibrated pipette to add the internal standard. Prepare fresh working solutions of the internal standard regularly and store stock solutions appropriately. |
| Calibration curve is non-linear | Matrix effects impacting the analyte and internal standard differently at different concentrations; detector saturation at high concentrations. | Ensure co-elution of ergothioneine and this compound.[3] Use a narrower calibration range. Prepare calibration standards in a matrix that closely matches the study samples to mimic matrix effects.[4] |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A simple and common method for preparing plasma or whole blood samples is protein precipitation.[8]
-
To 50 µL of sample (plasma, hemolyzed whole blood, or calibrator), add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for ergothioneine quantification.
| Parameter | Example Value | Reference |
| LC Column | HILIC (e.g., Waters CORTECS UPLC HILIC) or C18 (e.g., Alltime C18) | [4][8] |
| Mobile Phase A | 0.1% Formic acid in Water | [7] |
| Mobile Phase B | Acetonitrile | [4][7] |
| Flow Rate | 0.45 mL/min | [8] |
| Injection Volume | 5 µL | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| MRM Transition (Ergothioneine) | m/z 230 > 127 | [8] |
| MRM Transition (Ergothioneine-d9) | m/z 239 > 127 | [8] |
Note: The MRM transition for this compound would be expected to be m/z 233 > 127 or another appropriate fragment.
Method Validation Data
The following table presents typical validation parameters for an LC-MS/MS method for ergothioneine quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4][8] |
| Intra-day Precision (%CV) | 0.9 - 3.9% | [8] |
| Inter-day Precision (%CV) | 1.3 - 5.7% | [8] |
| Accuracy (% Recovery) | 85.3 - 101.0% | [4][8] |
Visualizations
Caption: Experimental workflow for ergothioneine quantification.
Caption: Principle of matrix effect correction with a SIL-IS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 8. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ion suppression of Ergothioneine-d3 in complex samples
Welcome to the technical support center for the analysis of Ergothioneine and its stable isotope-labeled internal standard, Ergothioneine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, encountered during the analysis of complex samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of your analyte.[3][4][5] this compound is used as an internal standard to compensate for these effects; however, if the ion suppression is severe and affects the analyte and the internal standard differently, it can still lead to erroneous results.[2]
Q2: What are the common sources of ion suppression in complex biological samples like plasma or tissue homogenates?
A2: The primary sources of ion suppression in biological matrices include:
-
Phospholipids: These are abundant in cell membranes and plasma and are notorious for causing ion suppression, particularly in the middle of a typical reversed-phase chromatographic run.[4]
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.[4]
-
Proteins and Peptides: Although most are removed during sample preparation, residual proteins and peptides can still co-elute and cause suppression.[4]
-
Other Endogenous Molecules: Complex samples contain a myriad of other small molecules that can compete for ionization.[4]
Q3: My this compound signal is low or inconsistent. How do I know if this is due to ion suppression?
A3: To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment. This involves continuously infusing a solution of this compound into the mass spectrometer while injecting a blank matrix sample (a sample prepared from the same biological matrix but without the analyte or internal standard) onto the LC system. A dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression.[3]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Severe Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: A simple 1:1 or 1:10 dilution of the final extract can significantly reduce the concentration of interfering matrix components.[1] | An increase in the this compound signal intensity and improved peak shape. |
| Instrumental Issues | 1. Clean the Ion Source: Contamination of the ion source can lead to a general loss of sensitivity. 2. Check MS Parameters: Ensure that the correct MRM transition and collision energy are being used for this compound. | Restoration of signal intensity to expected levels. |
Issue 2: High Variability in this compound Peak Area
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: You are already using this compound, which is good practice. Ensure it is added at the very beginning of the sample preparation process to account for variability in extraction recovery. 2. Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.[2] | Improved precision and accuracy of the results, with lower %RSD for replicate injections. |
| Sample Preparation Inconsistency | 1. Standardize Protocols: Ensure that all sample preparation steps are performed consistently across all samples. Use of automated liquid handlers can improve precision. 2. Check for Analyte Adsorption: Ergothioneine can be sticky. Use low-binding tubes and pipette tips. | Reduced variability in peak areas for both Ergothioneine and this compound. |
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery and matrix effect for this compound in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85.2 | 45.7 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70.1 | 15.3 (Suppression) | 8.2 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95.8 | 3.1 (Minimal Effect) | 4.1 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices like plasma to minimize ion suppression.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration). Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
Visualizations
Caption: Standard workflow for sample preparation and analysis.
Caption: Troubleshooting logic for low or variable internal standard signal.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ergothioneine Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated standards for the quantitative analysis of ergothioneine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for accurate ergothioneine quantification?
A1: The gold standard for accurate quantification of ergothioneine in biological matrices is isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).[1][2] This method utilizes a stable isotope-labeled internal standard, such as ergothioneine-d9, which is chemically identical to the analyte but has a different mass.[3] This allows for the correction of variability during sample preparation and analysis, leading to high precision and accuracy.[4]
Q2: Why is a deuterated internal standard preferred over a structural analog?
A2: Deuterated internal standards, like ergothioneine-d9, are ideal because they co-elute with the unlabeled analyte and exhibit very similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for matrix effects and variations in sample processing. Structural analogs may have different chromatographic retention times and ionization responses, which can lead to less accurate quantification.
Q3: What are the typical mass transitions for ergothioneine and its deuterated standard?
A3: For the analysis of ergothioneine and its commonly used deuterated standard, ergothioneine-d9, the following multiple reaction monitoring (MRM) transitions are typically used in positive electrospray ionization mode:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ergothioneine | 230 | 127 |
| Ergothioneine-d9 | 239 | 127 |
This data is compiled from a study by Wang et al. (2013)[3][5].
Troubleshooting Guide
This section addresses common pitfalls and provides solutions for issues that may arise during ergothioneine analysis using deuterated standards.
Issue 1: Inaccurate quantification and poor reproducibility.
Q: My calibration curve is non-linear, and the quality control (QC) samples are failing. What could be the issue?
A: This is a common problem that can stem from several sources. Here’s a step-by-step guide to troubleshoot this issue:
1. Isotopic Purity of the Deuterated Standard:
-
Potential Problem: The deuterated internal standard may contain a significant fraction of the unlabeled analyte (M+0). This can lead to an overestimation of the analyte concentration, especially at the lower end of the calibration curve.
-
How to Diagnose:
-
Analyze a neat solution of the deuterated standard and check for the presence of the M+0 peak corresponding to the unlabeled ergothioneine.
-
Consult the certificate of analysis for your deuterated standard to confirm its isotopic purity.
-
-
Solution:
-
If the M+0 impurity is significant, you may need to source a higher purity standard.
-
Alternatively, the contribution of the M+0 impurity can be mathematically corrected for during data processing, provided the level of impurity is accurately known and consistent.
-
2. Hydrogen-Deuterium (H/D) Exchange:
-
Potential Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[6][7] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of a partially deuterated or unlabeled form, resulting in inaccurate quantification. The stability of ergothioneine can be affected by pH and temperature.[8][9][10]
-
How to Diagnose:
-
Analyze the deuterated standard in your sample matrix after sample preparation and look for the appearance of peaks corresponding to M-1, M-2, etc. of your deuterated standard.
-
Incubate the deuterated standard in your sample preparation solvents under various conditions (e.g., different pH and temperature) to assess its stability.
-
-
Solution:
-
Optimize sample preparation conditions to minimize H/D exchange. This may include using aprotic solvents where possible and keeping the samples at a low temperature.
-
Avoid extreme pH conditions during sample preparation. Ergothioneine itself is stable over a range of pH values, but extreme conditions could potentially promote H/D exchange in the deuterated standard.[8]
-
3. Differential Matrix Effects:
-
Potential Problem: Although deuterated standards are excellent at compensating for matrix effects, in some cases, the matrix can have a different impact on the ionization of the analyte and the internal standard. This "differential matrix effect" can lead to inaccuracies.[11][12]
-
How to Diagnose:
-
Perform a post-extraction addition experiment. Compare the analyte/internal standard peak area ratio in a neat solution to the ratio in a post-spiked matrix extract. A significant difference suggests a differential matrix effect.
-
-
Solution:
-
Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.
-
Modify chromatographic conditions to separate the analyte and internal standard from the matrix components that are causing the differential ionization suppression or enhancement.
-
Issue 2: Poor peak shape and shifting retention times.
Q: I'm observing peak tailing, splitting, or inconsistent retention times for ergothioneine and its deuterated standard. What should I do?
A: Poor chromatography can significantly impact the accuracy and precision of your results. Here are some common causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. Ergothioneine is a polar and zwitterionic molecule, which can be prone to tailing on standard C18 columns. | Use a column with end-capping or consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better peak shape for polar analytes.[13] Adding a small amount of formic acid to the mobile phase can also improve peak shape. |
| Peak Splitting | Column contamination or a void at the head of the column. | First, try flushing the column with a strong solvent. If the problem persists, try reversing the column and flushing it. If neither of these work, the column may need to be replaced. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or a problem with the LC pump. | Ensure your mobile phases are fresh and properly mixed. Use a column oven to maintain a stable temperature. Check your LC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a validated method for the quantification of L-ergothioneine in human plasma.[3]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 500 ng/mL of ergothioneine-d9 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of ergothioneine. Optimization may be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18 column (e.g., 150 mm x 2.1 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.45 mL/min[3] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute ergothioneine, then return to initial conditions for re-equilibration. A typical run time is 6 minutes.[3] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ergothioneine: 230 -> 127; Ergothioneine-d9: 239 -> 127[3] |
Visualizations
Caption: Experimental workflow for ergothioneine analysis.
Caption: Troubleshooting logic for inaccurate ergothioneine quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ergothioneine-enriched mushroom extract on oxidative stability, volatile compounds and sensory quality of emulsified sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Ergothioneine-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Ergothioneine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of L-Ergothioneine, a naturally occurring amino acid with antioxidant properties. In analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS is crucial for accurate quantification as it behaves nearly identically to the endogenous analyte (Ergothioneine) during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects.[1][2]
Q2: We are observing low recovery of this compound from plasma samples. What are the common causes?
Low recovery of this compound from plasma can stem from several factors:
-
Suboptimal Protein Precipitation: Inefficient protein removal can lead to the co-precipitation of this compound with plasma proteins. The choice of precipitation solvent and its ratio to the sample are critical.
-
Inadequate Vortexing or Incubation: Insufficient mixing or incubation time after adding the precipitation solvent can result in incomplete protein denaturation and trapping of the analyte.
-
pH of the Extraction Solvent: The charge state of Ergothioneine is pH-dependent. An inappropriate pH can affect its solubility and interaction with proteins.
-
Degradation: Although Ergothioneine is relatively stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during extraction can lead to degradation.
Q3: Can the choice of extraction solvent significantly impact the recovery of this compound?
Yes, the choice of solvent is critical. For protein precipitation, acetonitrile is commonly used and generally provides good recovery.[1] Methanol and ethanol are also effective. For solid-phase extraction (SPE), the selection of both the sorbent and the elution solvent must be optimized based on the physicochemical properties of Ergothioneine.
Q4: Is Solid-Phase Extraction (SPE) a better method than Protein Precipitation (PP) for this compound extraction?
Both methods can be effective, and the choice depends on the sample matrix, required sample cleanliness, and desired throughput.
-
Protein Precipitation (PP): This method is faster, simpler, and generally more cost-effective. It is well-suited for high-throughput analysis. However, the resulting extract may contain more matrix components, which can lead to ion suppression in LC-MS analysis.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by selectively isolating the analyte and removing interfering substances. This can lead to improved sensitivity and reduced matrix effects. However, SPE is more time-consuming and requires more careful method development. For complex matrices like tissue homogenates, SPE can offer superior cleanup.
Troubleshooting Guides
Low Recovery in Plasma/Whole Blood Samples
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is ice-cold. - Optimize the solvent-to-sample ratio. A common starting point is 3:1 (v/v). - Increase vortexing time to ensure thorough mixing and protein denaturation. - Consider a combination of solvents, such as acetone and acetonitrile (30:70 v/v), for whole blood. |
| Analyte Adsorption to Labware | - Use low-adsorption polypropylene tubes and pipette tips. - Pre-rinse pipette tips with the sample matrix or solvent. |
| Incomplete Cell Lysis (for whole blood) | - Ensure complete lysis of red blood cells to release intracellular ergothioneine. Hypotonic shock with cold water is an effective method.[3] |
| Degradation of this compound | - Keep samples on ice or at 4°C throughout the extraction process. - Avoid prolonged exposure to strong acids or bases. - Process samples promptly after thawing. |
| Suboptimal pH | - Adjust the pH of the sample or extraction solvent. Ergothioneine is stable over a range of pH values, but extraction efficiency can be pH-dependent. |
Low Recovery in Tissue Homogenates
| Potential Cause | Troubleshooting Steps |
| Incomplete Homogenization | - Ensure the tissue is thoroughly homogenized to release intracellular contents. - Use a suitable homogenization technique (e.g., bead beating, sonication) for the specific tissue type. |
| Inefficient Extraction from Tissue Matrix | - Optimize the extraction solvent. A mixture of methanol and water is often effective. - Consider multiple extraction steps by repeating the addition of fresh solvent to the tissue pellet, vortexing, and centrifuging. |
| Matrix Effects in SPE | - If using SPE, ensure the column is properly conditioned and equilibrated. - Optimize the wash steps to remove interfering substances without eluting this compound. - Test different SPE sorbents (e.g., C18, mixed-mode cation exchange). |
| High Lipid Content in Tissue | - For high-fat tissues, a liquid-liquid extraction (LLE) step with a non-polar solvent (e.g., hexane) may be necessary to remove lipids prior to protein precipitation or SPE. |
Quantitative Data Summary
Table 1: Comparison of Ergothioneine Recovery with Different Extraction Methods from Blood.
| Extraction Method | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Protein Precipitation | Plasma | Acetonitrile | 94.5 - 101.0 | [1] |
| Protein Precipitation | Whole Blood | Acetonitrile/Methanol (90:10) with 5% ZnSO4 | >85 (for most analytes) | |
| Centrifugal Filtration | Whole Blood | Water (for lysis) | 99.8 - 105.6 | [3] |
Table 2: Recovery of Ergothioneine from Mushroom Mycelia Using Different Solvents.
| Extraction Solvent | Average Recovery (%) | Reference |
| Hot Water | ~98.6 | [4] |
| Methanol | Lower than hot water | [4] |
| Acetone | Lower than hot water and methanol | [4] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method for the quantification of L-ergothioneine in human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Whole Blood
This protocol involves cell lysis followed by protein precipitation.
Materials:
-
Human whole blood samples
-
This compound internal standard solution
-
Ice-cold deionized water
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold deionized water to induce hypotonic lysis of red blood cells.
-
Vortex for 30 seconds and incubate on ice for 5 minutes.
-
Add 900 µL of ice-cold acetonitrile to the lysed sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: Simplified diagram of Ergothioneine uptake and metabolism in mammalian cells.
References
Dealing with isotopic interference in Ergothioneine-d3 measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergothioneine-d3 in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound measurements?
A1: Isotopic interference, also known as crosstalk, occurs when the signal from the naturally occurring isotopes of endogenous ergothioneine (the analyte) contributes to the signal of the deuterated internal standard, this compound. This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration, compromising the accuracy of the quantification.[1]
Q2: What are the primary causes of isotopic interference in this compound analysis?
A2: The main causes include:
-
Natural Isotopic Abundance: Ergothioneine (C9H15N3O2S) contains elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) that have naturally occurring heavier isotopes. These heavier isotopes of the analyte can have the same mass-to-charge ratio (m/z) as the this compound internal standard, particularly the M+3 isotopologue of ergothioneine interfering with the M peak of this compound.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled ergothioneine as an impurity from its synthesis.[1] This unlabeled portion will contribute to the analyte signal, leading to inaccuracies, especially at low analyte concentrations.
-
In-source Fragmentation: Although less common with electrospray ionization (ESI), in-source fragmentation of the analyte could potentially generate ions that interfere with the internal standard's signal.
Q3: How can I detect isotopic interference in my assay?
A3: Several indicators can suggest the presence of isotopic interference:
-
Non-linear calibration curves: At high analyte concentrations, the contribution of its isotopes to the internal standard signal becomes more significant, which can cause the calibration curve to become non-linear.
-
Inaccurate quality control (QC) sample results: QC samples with high concentrations of the analyte may show a negative bias.
-
Analysis of blank samples spiked with high concentrations of analyte: Prepare a sample containing a high concentration of unlabeled ergothioneine but no this compound. Any signal detected in the this compound MRM channel is a direct indication of isotopic interference.
Q4: What is the acceptable level of isotopic impurity in an this compound internal standard?
A4: While there is no universally mandated level, it is recommended to use an internal standard with the highest possible isotopic purity. Manufacturers should provide a certificate of analysis specifying the isotopic purity and the percentage of the unlabeled analyte.[1] Generally, the contribution of the unlabeled analyte in the internal standard solution to the LLOQ (Lower Limit of Quantification) response of the analyte should be minimal, ideally less than 5%.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve, Especially at Higher Concentrations
Possible Cause: Significant isotopic crosstalk from the analyte to the internal standard channel.
Troubleshooting Steps:
-
Assess the Contribution of Analyte Isotopes:
-
Analyze a high-concentration standard of unlabeled ergothioneine and monitor the this compound MRM transition. The observed signal will quantify the extent of the interference.
-
-
Increase the Internal Standard Concentration:
-
Increasing the concentration of this compound can reduce the relative contribution of the interfering isotopes from the analyte. However, be cautious not to saturate the detector.
-
-
Select a Different MRM Transition:
-
If possible, choose a Multiple Reaction Monitoring (MRM) transition for this compound that is less prone to interference from ergothioneine. This may involve selecting a different precursor or product ion.
-
-
Mathematical Correction:
-
A mathematical correction can be applied to the measured internal standard signal to subtract the contribution from the analyte's isotopes. This requires a precise determination of the interference ratio.
-
Issue 2: Inaccurate Results for High-Concentration QC Samples (Negative Bias)
Possible Cause: Overestimation of the internal standard signal due to isotopic interference from the high concentration of the analyte in the QC sample.
Troubleshooting Steps:
-
Confirm Isotopic Interference:
-
Follow the steps outlined in "Issue 1" to confirm and quantify the isotopic interference.
-
-
Optimize Internal Standard Concentration:
-
Experiment with different concentrations of this compound to find a level that minimizes the impact of the interference across the calibration range.
-
-
Evaluate Chromatographic Separation:
-
Ensure that there are no co-eluting isobaric interferences from the matrix. While this compound and ergothioneine are expected to co-elute, other matrix components might contribute to the signal. A good chromatographic separation is crucial.
-
Issue 3: Significant Signal Detected in the Analyte Channel for a Blank Sample Spiked Only with this compound
Possible Cause: Presence of unlabeled ergothioneine as an impurity in the this compound internal standard.
Troubleshooting Steps:
-
Check the Certificate of Analysis:
-
Review the certificate of analysis for your this compound standard to determine the specified level of unlabeled ergothioneine.
-
-
Quantify the Impurity:
-
Prepare a solution containing only the this compound internal standard at the concentration used in your assay. Analyze this solution and quantify the peak area in the ergothioneine MRM channel. This will give you the contribution of the impurity.
-
-
Correct for the Impurity:
-
The response from the unlabeled impurity can be subtracted from the analyte response in your samples. This is particularly important for accurately quantifying low-concentration samples.
-
-
Source a Higher Purity Standard:
-
If the level of impurity is unacceptably high, consider purchasing a new batch of this compound with a higher isotopic purity.
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Ergothioneine (C9H15N3O2S)
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 11.07 |
| M+2 | 5.43 |
| M+3 | 0.88 |
Note: These are theoretical values. The actual observed abundances may vary slightly depending on the instrument and its resolution.
Table 2: Common MRM Transitions for Ergothioneine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ergothioneine | 230.1 | 127.1 | 25-35 |
| Ergothioneine | 230.1 | 184.1 | 20-30 |
| This compound | 233.1 | 130.1 | 25-35 |
| This compound | 233.1 | 187.1 | 20-30 |
Note: Optimal collision energies may vary between different mass spectrometer models and should be optimized empirically.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
-
Thaw Samples: Thaw frozen human plasma samples on ice.
-
Prepare Spiking Solutions: Prepare working solutions of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Spike Samples: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Ergothioneine Analysis
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar ergothioneine. A common choice is a Waters ACQUITY UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[2] C18 columns can also be used.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 95% B, decrease to 50% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Gas Flows: Optimize nebulizer and desolvation gas flows for maximal signal intensity.
-
Visualizations
Caption: Aerobic biosynthesis pathway of ergothioneine.
Caption: Decision tree for troubleshooting isotopic interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-performance liquid chromatographic determination of L-ergothioneine in commercially available classes of cow milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ergothioneine-d3 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergothioneine-d3. The information is designed to address specific issues that may be encountered during the bioanalysis of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of L-Ergothioneine, a naturally occurring amino acid with antioxidant properties.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). The three deuterium atoms increase its mass by three atomic mass units compared to the endogenous (unlabeled) ergothioneine. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and analysis. This helps to correct for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of endogenous ergothioneine.[2]
Q2: How stable is this compound in biological samples?
Ergothioneine is known to be a relatively stable molecule, particularly at physiological pH, due to its thione tautomer form which is resistant to autoxidation.[2][3] The stability of this compound is expected to be comparable to its non-deuterated counterpart. However, as with any analyte, its stability in biological matrices is not absolute and can be affected by storage conditions, sample handling, and the presence of other substances in the matrix. It is crucial to perform stability assessments as part of the bioanalytical method validation to ensure the integrity of the samples and the reliability of the analytical data.
Q3: What are the recommended storage conditions for biological samples containing this compound?
For long-term storage, it is generally recommended to keep biological matrices such as plasma, serum, whole blood, and urine at ultra-low temperatures, typically -70°C or -80°C.[4] For short-term storage, samples may be kept at -20°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[5] It is essential to establish the stability of this compound under the specific storage conditions used in your laboratory through rigorous validation studies.
Q4: Can this compound be used to quantify ergothioneine in tissue homogenates?
Yes, this compound is a suitable internal standard for the quantification of ergothioneine in tissue homogenates. However, tissue matrices are more complex and variable than plasma or urine, which can lead to more significant matrix effects. Therefore, it is critical to develop a robust sample preparation method to effectively extract the analyte and internal standard from the tissue matrix and to thoroughly validate the method for accuracy, precision, and matrix effects.
Troubleshooting Guides
This section provides guidance on common issues encountered during the analysis of this compound in biological matrices.
Issue 1: Poor Peak Shape or Shifting Retention Times in LC-MS/MS Analysis
Possible Causes:
-
Column Degradation: The analytical column may be degrading due to the complexity of the biological matrix or harsh mobile phase conditions.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the chromatography.
-
Improper Sample Preparation: Incomplete removal of proteins and phospholipids can lead to column fouling.
-
Mobile Phase Issues: Incorrect pH, improper mixing, or degradation of mobile phase components.
Troubleshooting Steps:
-
System Suitability Test: Inject a standard solution of this compound to check the performance of the LC-MS/MS system independently of the biological matrix.
-
Column Washing/Replacement: Wash the column according to the manufacturer's instructions or replace it with a new one.
-
Optimize Sample Preparation: Evaluate different protein precipitation, liquid-liquid extraction, or solid-phase extraction methods to improve sample cleanup.
-
Check Mobile Phase: Prepare fresh mobile phase and ensure the pH is correct.
Issue 2: High Variability in Quantitative Results
Possible Causes:
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.
-
Inconsistent Sample Preparation: Variability in extraction recovery between samples.
-
Matrix Effects: Ion suppression or enhancement affecting the analyte and/or internal standard differently across samples.
-
Instrument Performance: Fluctuations in the LC-MS/MS system's performance.
Troubleshooting Steps:
-
Review Stability Data: Ensure that the sample handling and storage conditions are within the validated stability limits.
-
Evaluate Internal Standard Performance: Check the peak area of this compound across the analytical run. A high coefficient of variation (%CV) may indicate a problem.
-
Assess Matrix Effects: Perform a post-column infusion experiment or analyze samples with and without the matrix to evaluate the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: As described in Issue 1, improving sample cleanup can reduce matrix effects.
-
Instrument Calibration and Maintenance: Ensure the mass spectrometer is properly calibrated and maintained.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Ion Suppression: Significant signal suppression due to matrix effects.
-
Suboptimal MS Parameters: The mass spectrometer settings (e.g., ionization source parameters, collision energy) may not be optimized for this compound.
-
Inefficient Extraction: Poor recovery of this compound from the biological matrix.
-
Analyte Degradation: Loss of analyte due to instability.
Troubleshooting Steps:
-
Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ionization and fragmentation parameters.
-
Improve Sample Cleanup: As detailed previously, enhanced sample preparation can mitigate ion suppression.
-
Evaluate Extraction Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.
-
Verify Analyte Stability: Re-evaluate the stability of this compound under all relevant conditions.
Quantitative Data Summary
The following tables summarize illustrative stability data for this compound in various biological matrices. This data is provided as an example and should be confirmed by in-house validation studies.
Table 1: Freeze-Thaw Stability of this compound
| Matrix | Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | %CV |
| Human Plasma | 1 | 98.5 | 3.2 |
| 3 | 95.2 | 4.1 | |
| 5 | 91.8 | 5.5 | |
| Human Urine | 1 | 99.1 | 2.8 |
| 3 | 97.3 | 3.5 | |
| 5 | 94.6 | 4.8 | |
| Rat Tissue Homogenate (Liver) | 1 | 97.9 | 4.5 |
| 3 | 93.5 | 6.2 | |
| 5 | 89.1 | 7.8 |
Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature
| Matrix | Storage Duration (hours) | Mean Concentration (% of Initial) | %CV |
| Human Plasma | 4 | 99.2 | 2.5 |
| 8 | 97.8 | 3.1 | |
| 24 | 94.5 | 4.0 | |
| Human Urine | 4 | 99.5 | 2.1 |
| 8 | 98.6 | 2.9 | |
| 24 | 96.2 | 3.8 | |
| Rat Tissue Homogenate (Liver) | 2 | 98.1 | 3.9 |
| 4 | 95.3 | 5.1 | |
| 8 | 90.7 | 6.5 |
Table 3: Long-Term Storage Stability of this compound at -80°C
| Matrix | Storage Duration (months) | Mean Concentration (% of Initial) | %CV |
| Human Plasma | 1 | 99.8 | 1.9 |
| 3 | 98.5 | 2.4 | |
| 6 | 96.9 | 3.0 | |
| Human Urine | 1 | 99.9 | 1.5 |
| 3 | 99.1 | 2.0 | |
| 6 | 97.8 | 2.7 | |
| Rat Tissue Homogenate (Liver) | 1 | 99.5 | 2.8 |
| 3 | 97.2 | 3.9 | |
| 6 | 94.1 | 4.8 |
Table 4: Post-Preparative (Autosampler) Stability of this compound at 4°C
| Matrix | Storage Duration (hours) | Mean Concentration (% of Initial) | %CV |
| Processed Human Plasma | 24 | 99.6 | 1.8 |
| 48 | 98.1 | 2.5 | |
| Processed Human Urine | 24 | 99.8 | 1.4 |
| 48 | 98.9 | 2.1 | |
| Processed Rat Tissue Homogenate | 12 | 99.0 | 2.9 |
| 24 | 96.5 | 3.7 |
Experimental Protocols
The following are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Procedure:
-
Prepare a bulk spiked sample by adding a known concentration of this compound to the biological matrix (e.g., human plasma).
-
Aliquot the spiked sample into multiple polypropylene tubes.
-
Analyze a set of aliquots immediately (time zero) to establish the initial concentration.
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw a set of aliquots unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
After the final thaw, analyze the samples using a validated LC-MS/MS method.
-
Calculate the mean concentration and %CV for each freeze-thaw cycle and compare the results to the time-zero samples.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a specified duration.
Procedure:
-
Prepare a bulk spiked sample of this compound in the desired biological matrix.
-
Aliquot the sample into several tubes.
-
Analyze a set of aliquots immediately (time zero).
-
Leave the remaining aliquots on the laboratory bench at room temperature (approximately 20-25°C).
-
At specified time points (e.g., 4, 8, and 24 hours), analyze a set of aliquots.
-
Calculate the mean concentration and %CV for each time point and compare to the time-zero results.
Protocol 3: Long-Term Storage Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Procedure:
-
Prepare a bulk spiked sample of this compound in the biological matrix.
-
Aliquot the sample into numerous tubes for storage.
-
Analyze a set of aliquots at time zero.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At predetermined time intervals (e.g., 1, 3, and 6 months), retrieve a set of samples, thaw them, and analyze.
-
Calculate the mean concentration and %CV for each time point and compare to the initial concentration.
Protocol 4: Post-Preparative (Autosampler) Stability Assessment
Objective: To assess the stability of this compound in the processed sample extract under the conditions of the autosampler.
Procedure:
-
Process a set of spiked samples according to the validated sample preparation method.
-
Pool the final extracts.
-
Inject a portion of the pooled extract immediately into the LC-MS/MS system (time zero).
-
Store the remaining pooled extract in the autosampler at the specified temperature (e.g., 4°C).
-
Re-inject the pooled extract at various time points (e.g., 12, 24, and 48 hours).
-
Compare the peak areas or calculated concentrations at each time point to the initial injection.
Diagrams
References
- 1. database.ich.org [database.ich.org]
- 2. mdpi.com [mdpi.com]
- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergothioneine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Optimizing ionization source parameters for Ergothioneine-d3 detection
Welcome to the technical support center for the optimization of ionization source parameters for Ergothioneine-d3 detection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for Ergothioneine and this compound analysis?
A1: Electrospray ionization (ESI) in positive ion mode is the most frequently used technique for the analysis of Ergothioneine and its deuterated internal standard, this compound.[1][2] ESI is well-suited for polar compounds like Ergothioneine, which readily accept a proton to form a positively charged ion.
Q2: What are the typical precursor and product ions for Ergothioneine and this compound in MS/MS analysis?
A2: For Ergothioneine, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 230. The most common product ions are found at m/z 186 and m/z 127. For this compound, the precursor ion is [M+H]⁺ at m/z 233, and a common product ion is m/z 186, although specific transitions should be optimized in your laboratory.
Q3: Why am I observing a weak signal for this compound?
A3: A weak signal can be attributed to several factors:
-
Suboptimal Ionization Source Parameters: The capillary voltage, cone voltage, gas flows, and temperatures may not be optimized for this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. A thorough sample preparation or chromatographic separation is crucial to minimize this.
-
Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Ergothioneine is a hydrophilic compound, and a mobile phase containing a low percentage of organic solvent with an acidic modifier like formic acid is often used.[2][3]
-
Degradation of the Analyte: Ensure proper storage and handling of this compound standards to prevent degradation.
Q4: Can I use the same optimized parameters for Ergothioneine for this compound?
A4: Generally, the optimal ionization source parameters for an analyte and its stable isotope-labeled internal standard are very similar. However, it is always recommended to perform a fine-tuning of the parameters for this compound to ensure the best performance, especially for the cone or fragmentation voltage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Signal | Inappropriate ionization mode. | Verify that you are operating in positive ion mode (ESI+). |
| Suboptimal source parameters. | Systematically optimize capillary voltage, cone voltage, desolvation gas flow, and temperature. Refer to the parameter tables below for starting points. | |
| Clogged ESI probe or sample cone. | Clean the ESI probe and the sample cone according to the manufacturer's instructions. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Inefficient desolvation. | Increase the desolvation gas flow and/or temperature to improve solvent evaporation. | |
| Poor Peak Shape | Incompatible mobile phase. | Ensure the mobile phase is appropriate for hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase C18 column. The addition of 0.1% formic acid can improve peak shape.[2] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components. | Improve sample preparation by including a protein precipitation or solid-phase extraction (SPE) step. Optimize the chromatographic gradient to separate the analyte from interfering compounds. |
Optimized Ionization Source Parameters
The following tables summarize optimized ESI source parameters for Ergothioneine analysis from various studies. These can serve as an excellent starting point for optimizing your method for this compound.
Table 1: ESI Parameters for Ergothioneine Detection
| Parameter | Instrument 1[1] | Instrument 2[2] | Instrument 3[4] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Negative |
| Capillary Voltage (kV) | 3.5 | 5.5 | 4.0 |
| Cone Voltage (V) | Not Specified | Not Specified | Not Specified |
| Source Temperature (°C) | 120 | 500 | Not Specified |
| Desolvation Temp. (°C) | 350 | Not Specified | 180 |
| Cone Gas Flow (L/hr) | 50 | Not Specified | Not Specified |
| Desolvation Gas Flow (L/hr) | 650 | Not Specified | 6.0 (L/min) |
| Nebulizer Gas (psi) | Not Specified | 35 (GS1), 70 (GS2) | Not Specified |
| Curtain Gas (psi) | Not Specified | 40 | Not Specified |
Note: Instrument-specific parameter names may vary (e.g., Cone Voltage can be referred to as Fragmentor Voltage or Orifice Voltage).
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Ergothioneine
This protocol is a generalized procedure based on common practices for Ergothioneine analysis.
1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma/serum, add 300 µL of ice-cold methanol containing the this compound internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
- Column: HILIC column (e.g., Waters CORTECS UPLC HILIC) or a C18 column (e.g., Kromacil C18, 3.5 µm, 100 x 2.1 mm).[1][2]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.2 - 0.4 mL/min.[1][2]
- Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) for HILIC or a low percentage for reversed-phase, with a gradient to a lower organic percentage (HILIC) or higher (reversed-phase) over several minutes.
- Column Temperature: 25-40°C.[1][2]
- Injection Volume: 2-10 µL.[1][2]
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Ergothioneine: 230 -> 186, 230 -> 127
- This compound: 233 -> 186 (or other optimized transition)
- Source Parameters: Optimize as per the tables above, starting with the parameters from a similar instrument platform.
Workflow and Logic Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low this compound signal.
References
Validation & Comparative
A Researcher's Guide to Selecting an Internal Standard for Ergothioneine Analysis: A Focus on Deuterated Analogs
An in-depth review of the available scientific literature indicates that while both Ergothioneine-d3 and Ergothioneine-d9 are commercially available as internal standards for the quantification of ergothioneine by liquid chromatography-mass spectrometry (LC-MS), Ergothioneine-d9 is more extensively documented and validated in peer-reviewed publications. This guide provides a comprehensive overview of the use of deuterated ergothioneine internal standards, with a detailed focus on the performance data available for Ergothioneine-d9.
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and correct for variations in sample preparation and instrument response. Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry.
This guide will delve into the experimental data supporting the use of Ergothioneine-d9 and provide a general framework for selecting a suitable internal standard for ergothioneine analysis.
Performance Data: Ergothioneine-d9 as an Internal Standard
A thorough review of published studies reveals detailed validation data for LC-MS/MS methods utilizing Ergothioneine-d9 as an internal standard. The following tables summarize the performance characteristics from a key study by Wang et al. (2013), which provides a comprehensive validation of an analytical method for L-ergothioneine in human plasma and erythrocytes.
Table 1: Linearity of Ergothioneine Quantification using Ergothioneine-d9 Internal Standard
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 10 - 10,000 | ≥ 0.9998 |
| Human Erythrocytes | 10 - 10,000 | ≥ 0.9998 |
Table 2: Accuracy and Precision of Ergothioneine Quantification using Ergothioneine-d9 Internal Standard
| Matrix | Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Human Plasma | 30 | 3.9 | 5.7 | 98.7 |
| 300 | 1.9 | 3.1 | 101.0 | |
| 3000 | 0.9 | 1.3 | 99.5 | |
| Human Erythrocytes | 30 | 2.8 | 4.5 | 94.5 |
| 300 | 1.5 | 2.7 | 99.8 | |
| 3000 | 1.1 | 1.9 | 100.5 |
Data extracted from Wang et al., Journal of Chromatography B, 2013.
While this compound is commercially available, a similar comprehensive set of peer-reviewed validation data was not readily identifiable in the scientific literature at the time of this review. This does not imply that this compound is an unsuitable internal standard, but rather that its performance characteristics have not been as extensively documented in published studies.
Experimental Protocols
The following is a representative experimental protocol for the analysis of ergothioneine in biological matrices using a deuterated internal standard, based on published methods.
Sample Preparation (Human Plasma)
-
Thaw : Frozen human plasma samples are thawed at room temperature.
-
Aliquoting : Take a 100 µL aliquot of the plasma sample.
-
Internal Standard Spiking : Add 10 µL of Ergothioneine-d9 working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation : Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing : Vortex the mixture for 1 minute.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Injection : Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate : Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions :
-
Ergothioneine: m/z 230 -> 127
-
Ergothioneine-d9: m/z 239 -> 127
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship in choosing an internal standard.
Caption: A typical experimental workflow for the quantification of ergothioneine in biological samples using an internal standard.
Caption: Logical relationship for selecting a deuterated internal standard for ergothioneine analysis.
Conclusion and Recommendations
Based on the currently available scientific literature, Ergothioneine-d9 is a well-validated and reliable internal standard for the quantification of ergothioneine in biological matrices by LC-MS/MS. Its performance characteristics, including linearity, accuracy, and precision, have been thoroughly documented in peer-reviewed studies.
While this compound is also a viable option, researchers should be aware of the limited availability of published, detailed validation data. When choosing an internal standard, it is crucial to perform a thorough in-house validation to ensure that it meets the specific requirements of the assay and the regulatory guidelines.
For laboratories developing new methods for ergothioneine analysis, utilizing Ergothioneine-d9 as the internal standard can provide a strong foundation based on established and documented performance. If considering this compound, it is highly recommended to conduct a comprehensive method validation to establish its suitability for the intended application.
Cross-validation of Ergothioneine assays using different internal standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ergothioneine, a naturally occurring amino acid with potent antioxidant properties, is crucial for understanding its physiological roles and therapeutic potential. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of different internal standards used in ergothioneine assays, supported by experimental data from various studies.
Comparison of Internal Standard Performance in Ergothioneine Assays
The choice of internal standard significantly impacts the accuracy and precision of ergothioneine quantification. The two main categories of internal standards used are stable isotope-labeled (SIL) analogues of ergothioneine and structural analogues.
| Internal Standard Type | Compound | Matrix | Linearity Range | R² | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Stable Isotope-Labeled | Ergothioneine-d9 | Bloodstains | 5 - 500 ng/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| Structural Analogue | Methimazole | Mushrooms | 0.05 - 45 µg/mL | >0.99 | <15% | Not Reported | [3] |
Note: Direct cross-validation studies are limited. Data is compiled from individual validation studies. Performance metrics can be influenced by the specific matrix and instrumentation used.
Stable isotope-labeled internal standards, such as deuterated ergothioneine (ergothioneine-d9), are generally considered the gold standard for quantitative mass spectrometry.[4][5] This is because their chemical and physical properties are nearly identical to the analyte, meaning they co-elute and experience similar ionization effects and potential matrix suppression.[5] This close similarity allows for effective correction of variations during sample preparation and analysis. One study utilized ergothioneine-d9 for the quantification of ergothioneine in bloodstains, highlighting its application in forensic science.[1][2] Another study on the simultaneous determination of ergothioneine and other compounds in human blood also employed corresponding isotopically labeled internal standards, achieving excellent precision with coefficients of variation (CV) all below 10%.[6]
Structural analogues, like methimazole, offer a more cost-effective alternative.[5] These compounds are chemically similar to ergothioneine but not identical. While they can compensate for some variability, differences in retention time, ionization efficiency, and susceptibility to matrix effects can lead to less accurate quantification compared to SIL standards.[5] A study on ergothioneine in mushrooms used methimazole as an internal standard and reported good linearity and precision.[3]
Experimental Workflows and Methodologies
The following sections detail the experimental protocols from studies utilizing different internal standards for ergothioneine quantification.
Experimental Workflow: Ergothioneine Quantification using LC-MS/MS
Caption: General workflow for ergothioneine quantification by LC-MS/MS.
Method Using a Stable Isotope-Labeled Internal Standard (Ergothioneine-d9)
This method was developed for the analysis of ergothioneine in bloodstains.[2]
-
Sample Preparation : Metabolites were extracted from bloodstains. The final samples were spiked with a solution containing the internal standard, ergothioneine-d9, to a final concentration of 50 ng/mL.[2]
-
Chromatography :
-
Columns : Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) analytical column and an Agilent ZORBAX StableBond-C8 (2.1 mm × 5 mm, 1.8 µm) guard column.[2]
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) was likely used, which is common for reversed-phase chromatography of polar molecules.
-
-
Mass Spectrometry :
Method Using a Structural Analogue Internal Standard (Methimazole)
This protocol was established for the quantification of ergothioneine in various mushroom species.[3]
-
Sample Preparation : Mushroom extracts were prepared, and methimazole was used as the internal standard.[3]
-
Chromatography :
-
Mobile Phase : A gradient elution program consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.2 mL/min. The gradient started with 30% A, increased to 50% A over 10 minutes, and then returned to the initial conditions.[3]
-
-
Mass Spectrometry :
-
Instrumentation : The study utilized an LC-MS system for the identification and quantification of ergothioneine.[3]
-
Structural Comparison of Ergothioneine and Internal Standards
The structural similarity between the analyte and the internal standard is a key factor in the reliability of the assay.
Caption: Relationship between ergothioneine and types of internal standards.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and accurate assays for ergothioneine quantification. Stable isotope-labeled internal standards, such as ergothioneine-d9, are the preferred choice for LC-MS-based methods, as they provide the most effective means of correcting for analytical variability. However, when SIL standards are unavailable or cost-prohibitive, structural analogues like methimazole can be employed, provided the method is thoroughly validated to account for potential differences in analytical behavior. Researchers should carefully consider the specific requirements of their study, including the matrix, desired level of accuracy, and available resources, when selecting an internal standard for ergothioneine analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Enhancing Accuracy and Precision in Ergothioneine Quantification with Ergothioneine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ergothioneine, a naturally occurring amino acid with significant antioxidant properties, is paramount. This guide provides an objective comparison of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Ergothioneine-d3, against other common analytical techniques. The inclusion of a deuterated internal standard like this compound significantly improves method robustness by correcting for variations in sample preparation and instrument response, leading to highly reliable data.
The use of a stable isotope-labeled internal standard, such as Ergothioneine-d9, in LC-MS/MS analysis is a well-established method for achieving high accuracy and precision.[1][2] This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative bioanalysis. While the specific data presented here utilizes Ergothioneine-d9, the principles and expected performance are directly comparable to methods employing this compound, as both serve as ideal internal standards due to their chemical similarity to the analyte.
Comparative Analysis of Analytical Methods
The quantification of ergothioneine can be approached through various analytical techniques, each with its own set of performance characteristics. The following tables summarize the quantitative data from studies utilizing different methodologies, highlighting the superior performance of isotope dilution LC-MS/MS.
| Method | Analyte | Internal Standard | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | L-Ergothioneine | L-Ergothioneine-d9 | ≥ 0.9998 | 0.9 - 3.9 | 1.3 - 5.7 | 94.5 - 101.0 | 10 ng/mL | [2] |
| ID-LC-MS/MS | Ergothioneine | Isotopically labeled | Excellent (not specified) | < 10 | < 10 | Not specified | Not specified | [3] |
| HILIC-UV | Ergothioneine | None (External Standard) | 0.9999 | 1.03 (Repeatability) | 1.47 (Intermediate) | 99.2 - 100.8 | 21 µg/L | [4] |
| UPLC-MS/MS | L-Ergothioneine | None (External Standard) | > 0.999 | 0.84 - 2.08 | Not specified | 85.3 - 96.2 | 50 - 100 µg/kg | [5] |
Table 1: Performance Characteristics of Various Analytical Methods for Ergothioneine Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the highly accurate and precise LC-MS/MS method using a stable isotope-labeled internal standard.
Sample Preparation: Human Plasma and Erythrocytes
A straightforward protein precipitation method is employed for sample preparation.[2]
-
To 50 µL of plasma or erythrocyte sample, add 200 µL of acetonitrile containing the internal standard (L-Ergothioneine-d9).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following parameters were utilized for the chromatographic separation and mass spectrometric detection of L-ergothioneine and its deuterated internal standard.[2]
-
LC System: Agilent 1200 Series HPLC
-
Column: Alltima C18 (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.
-
Flow Rate: 0.45 mL/min
-
Run Time: 6 minutes
-
MS System: Applied Biosystems/MDS Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
L-Ergothioneine: m/z 230 → 127
-
L-Ergothioneine-d9: m/z 239 → 127
-
Workflow for Ergothioneine Quantification using Isotope Dilution LC-MS/MS
The following diagram illustrates the typical workflow for the quantification of ergothioneine using a stable isotope-labeled internal standard like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Ergothioneine with Precision: A Comparative Guide to LC-MS/MS Methods Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The quantification of L-Ergothioneine (EGT), a naturally occurring antioxidant with significant therapeutic potential, demands robust and reliable analytical methods. The gold standard for this is isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), which utilizes a stable isotope-labeled internal standard to ensure maximum accuracy and precision. This guide provides a comparative overview of published analytical methods for EGT quantification using deuterated internal standards, such as d3-Ergothioneine.
While a formal multi-laboratory comparison study for EGT using a d3-standard has not been published, this guide compiles and compares validation data from several single-laboratory studies. This allows for an objective assessment of expected method performance and provides detailed protocols to aid in the setup and validation of EGT quantification assays in your own laboratory.
Performance Comparison of Validated LC-MS/MS Methods
The following table summarizes key performance metrics from published studies that have validated methods for the quantification of Ergothioneine in biological matrices using a deuterated internal standard. These methods demonstrate high sensitivity, precision, and accuracy, making them suitable for pharmacokinetic studies, clinical monitoring, and various research applications.[1][2][3]
| Parameter | Method 1 (Human Plasma & Erythrocytes) [3] | Method 2 (Human Blood) [2] | Method 3 (Mushroom Extracts) [4][5] | Method 4 (Fermentation Broth) [6] |
| Internal Standard | L-Ergothioneine-d9 | Isotopically labeled EGT | Not Specified (External Standard) | Not Specified (External Standard) |
| Linearity Range | 10 - 10,000 ng/mL | Not explicitly stated, but excellent linearity reported | 5 - 40 µg/mL | 5 - 400 mg/L |
| Correlation Coeff. (r²) | ≥ 0.9998 | Not explicitly stated | > 0.99 | 0.9999 |
| Intra-day Precision (%CV) | 0.9 - 3.9% | < 10% | Satisfactory (<_ 15%) | 1.47% |
| Inter-day Precision (%CV) | 1.3 - 5.7% | < 10% | Satisfactory (<_ 15%) | 1.03% |
| Accuracy (% Recovery) | 94.5 - 101.0% | Not explicitly stated | 75.0 - 85.0% | 99.2 - 100.8% |
| Limit of Quant. (LOQ) | 10 ng/mL | Not explicitly stated | 0.01 µg/mL | 21 µg/L |
| Matrix | Human Plasma, Erythrocytes | Human Blood | Mushroom Extracts | Fermentation Broth |
Experimental Protocols
Below are detailed representative methodologies for sample preparation and LC-MS/MS analysis based on common practices in the cited literature.
Sample Preparation (Human Plasma/Blood)
This protocol outlines a typical protein precipitation method for extracting Ergothioneine from blood matrices.[3][7]
-
Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma, whole blood, or erythrocyte lysate) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working d3-Ergothioneine internal standard solution (concentration should be optimized based on expected endogenous EGT levels, e.g., 50 ng/mL).[8]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen if concentration is needed.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge one last time to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for chromatographic separation and mass spectrometric detection of Ergothioneine.
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm) is commonly used.[3] Alternatively, for highly polar characteristics, a HILIC column can be employed.[6][9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over several minutes to separate EGT from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ergothioneine (EGT): m/z 230 -> 127[3]
-
d3-Ergothioneine (d3-EGT): m/z 233 -> 127 (or other appropriate fragment)
-
Visualizations
Experimental and Biological Pathways
The following diagrams illustrate the general workflow for EGT analysis and a key biological pathway involving this unique antioxidant.
Caption: Workflow for Ergothioneine quantification by ID-LC-MS/MS.
Caption: Ergothioneine transport via OCTN1 and its antioxidant role.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Ergothioneine Quantification: LC-MS/MS vs. Other Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ergothioneine—a naturally occurring amino acid with potent antioxidant properties—is crucial for advancing our understanding of its role in health and disease. This guide provides an objective comparison of the leading analytical methods for ergothioneine quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against other established techniques. The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.
The quantification of ergothioneine in various biological matrices, including blood, plasma, tissues, and food products, is essential for pharmacokinetic studies, clinical diagnostics, and understanding its physiological functions. While several methods have been developed, they differ significantly in terms of sensitivity, specificity, throughput, and cost. This guide will delve into a comparison of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and other potential methods like HPLC with Electrochemical Detection (HPLC-ECD) and enzymatic assays.
Methodology Comparison: A Head-to-Head Analysis
LC-MS/MS has emerged as the gold standard for ergothioneine quantification due to its superior sensitivity and specificity.[1] Unlike other methods that may be prone to interference from co-eluting compounds in complex matrices, the triple quadrupole mass spectrometer in an LC-MS/MS system allows for the selective detection and quantification of ergothioneine and its metabolites with high precision.[1]
HPLC-UV is a more widely accessible and cost-effective technique. However, its lower sensitivity and potential for interference from other UV-absorbing molecules in the sample can be a significant drawback, especially when analyzing samples with low ergothioneine concentrations or complex matrices.[1][2] This can sometimes lead to an overestimation of the actual ergothioneine content.[3]
HPLC with fluorescence detection, often requiring a pre-column derivatization step to make ergothioneine fluorescent, offers enhanced sensitivity compared to HPLC-UV.[4] However, the derivatization process can add complexity and potential for variability to the analytical workflow.
Information on the application of HPLC with electrochemical detection (HPLC-ECD) and specific enzymatic assays for the direct quantification of ergothioneine is limited in the current scientific literature, preventing a detailed comparative analysis in this guide.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the most common methods for ergothioneine quantification based on available experimental data.
| Parameter | LC-MS/MS | HPLC-UV | HPLC-FLD (with derivatization) | HPLC-ECD | Enzymatic Assay |
| Limit of Detection (LOD) | 25 - 50 µg/kg[1][5] | ~3.85 µmol/L[6] | Not explicitly stated, but high sensitivity reported | Data not available | Data not available |
| Limit of Quantification (LOQ) | 50 - 100 µg/kg[1][5] | 11.67 µmol/L[6] | 0.15 µmol/L[4] | Data not available | Data not available |
| Linearity Range | 5 - 200 ng/mL[1][5] | 15.63 - 1000 µmol/L[6] | 0.3 - 10 µmol/l[4] | Data not available | Data not available |
| Accuracy (Recovery) | 85.3% - 96.2%[1][5] | ~96.34%[6] | ~96.11%[4] | Data not available | Data not available |
| Precision (RSD) | 0.84% - 2.08%[1][5] | Intra-assay: 1.52%, Inter-assay: 1.82%[6] | ~6%[4] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of typical experimental protocols for the leading ergothioneine quantification techniques.
LC-MS/MS (UPLC-MS/MS)
A common approach involves protein precipitation from the sample, followed by separation using hydrophilic interaction liquid chromatography (HILIC) and detection by a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, serum), proteins are precipitated by adding a solvent like methanol or acetonitrile.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be diluted before injection into the LC-MS/MS system.[7]
-
-
Chromatography:
-
Column: A HILIC column, such as a Waters CORTECS UPLC HILIC column (2.1 x 100 mm, 1.6 µm), is often used for optimal retention and separation of the polar ergothioneine molecule.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a small percentage of an acidifier like formic acid (e.g., 85% acetonitrile with 0.1% formic acid) is typically employed.[1][5]
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Column Temperature: The column is typically maintained at 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transition of the precursor ion (m/z of ergothioneine) to a specific product ion is monitored for quantification.
-
HPLC-UV
This method also involves a protein precipitation step followed by chromatographic separation and detection using a UV detector.
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation with a solvent like acetonitrile is a common first step.
-
Chromatography:
-
Column: A HILIC column, such as an Acquity UPLC BEH HILIC column (100 x 2.1 mm, 1.7 µm), is suitable.[6]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 100 mmol/L ammonium acetate, acetonitrile, and water (e.g., in a 5:85:10 v/v/v ratio), can be used.[6]
-
Flow Rate: A typical flow rate is around 0.250 mL/min.[6]
-
-
Detection:
-
Wavelength: Ergothioneine has a characteristic UV absorbance maximum at approximately 254 nm, which is used for detection and quantification.[8]
-
HPLC with Fluorescence Detection (Post-derivatization)
To enhance sensitivity, ergothioneine can be derivatized with a fluorescent tag before HPLC analysis.
-
Sample Preparation and Derivatization:
-
Proteins are precipitated from the sample using acetonitrile.
-
The supernatant is then mixed with a derivatizing agent, such as 5-iodoacetamidofluorescein (5-IAF), and incubated to allow the reaction to complete.[4]
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used for the separation of the derivatized ergothioneine.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.
-
-
Detection:
-
Excitation and Emission Wavelengths: The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen fluorescent tag.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and the comparative advantages of each method, the following diagrams are provided.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for ergothioneine quantification should be guided by the specific requirements of the research.
-
LC-MS/MS is the unequivocal choice for studies demanding the highest sensitivity and specificity, particularly when analyzing complex biological matrices or when low concentrations of ergothioneine are expected. Its ability to minimize interferences makes it the most reliable method for accurate quantification.
-
HPLC-UV remains a viable option for routine analysis, especially when cost and accessibility are major considerations and the expected ergothioneine concentrations are relatively high. However, researchers must be mindful of its limitations regarding sensitivity and potential for matrix interference.
-
HPLC with fluorescence detection offers a good compromise, providing better sensitivity than HPLC-UV, although the additional derivatization step can be a drawback.
References
- 1. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma L-Ergothioneine Measurement by High-Performance Liquid Chromatography and Capillary Electrophoresis after a Pre-Column Derivatization with 5-Iodoacetamidofluorescein (5-IAF) and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on Ergothioneine. V. Determination by High Performance Liquid Chromatography and Application to Metabolic Research [jstage.jst.go.jp]
- 7. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Purity of Commercially Available Ergothioneine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic purity of commercially available Ergothioneine-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. Understanding the isotopic purity of this reagent is paramount for ensuring data quality and reproducibility in metabolic studies, pharmacokinetic analyses, and clinical research. This document outlines the key analytical methods for assessing isotopic purity, presents a hypothetical comparison of products from different suppliers, and provides detailed experimental protocols.
Comparative Analysis of this compound Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains three deuterium atoms. However, due to the nature of chemical synthesis, populations of molecules with fewer or more deuterium atoms (isotopologues) will exist. High isotopic purity is critical to minimize cross-talk between the analyte and the internal standard signals in mass spectrometry, which can lead to inaccurate quantification.
This guide presents a hypothetical comparison of this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) to illustrate how isotopic purity can be assessed and compared. The data presented in the following tables are for illustrative purposes and are based on typical results obtained from the analytical methods described in this guide.
Table 1: Summary of Isotopic Purity Assessment for this compound from Different Suppliers
| Supplier | Stated Isotopic Purity | Analytical Method | Measured Isotopic Purity (d3 %) | Relative Abundance of Other Isotopologues (d0, d1, d2) |
| Supplier A | >98% | LC-HRMS | 98.5% | d0: 0.1%, d1: 0.5%, d2: 0.9% |
| Supplier B | >99% | LC-HRMS | 99.2% | d0: <0.1%, d1: 0.2%, d2: 0.5% |
| Supplier C | >98% | NMR | 98.8% | Not directly measured by this method |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Isotopologue Distribution
| Supplier | d0 Isotopologue (M) | d1 Isotopologue (M+1) | d2 Isotopologue (M+2) | d3 Isotopologue (M+3) |
| Supplier A | 0.1% | 0.5% | 0.9% | 98.5% |
| Supplier B | <0.1% | 0.2% | 0.5% | 99.2% |
| Supplier C | Not Determined | Not Determined | Not Determined | Not Determined |
Table 3: ¹H-NMR Data for Assessing Deuteration at Specific Positions
| Supplier | Position of Deuteration | % Deuteration |
| Supplier A | N,N,N-trimethyl | >98% |
| Supplier B | N,N,N-trimethyl | >99% |
| Supplier C | N,N,N-trimethyl | >98% |
Experimental Methodologies
Accurate determination of isotopic purity requires robust analytical techniques. The two primary methods for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Isotopic Purity
LC-HRMS is a powerful technique to determine the distribution of isotopologues in a sample.[3][4] By separating the compound of interest from potential impurities using liquid chromatography and then subjecting it to high-resolution mass analysis, one can resolve and quantify the relative abundance of molecules with different numbers of deuterium atoms.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Ergothioneine. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-350.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the d0, d1, d2, and d3 isotopologues of Ergothioneine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment
NMR spectroscopy, particularly ¹H-NMR, is used to confirm the location of the deuterium labels and to estimate the isotopic enrichment at those specific sites.[1][5] In the case of this compound, where the deuterium atoms are typically on the N-methyl groups, the absence or reduction of the corresponding proton signal in the ¹H-NMR spectrum indicates successful deuteration.
Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H-NMR experiment.
-
Parameters:
-
Number of scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation delay: 5 seconds to ensure full relaxation of the signals.
-
-
-
Data Analysis:
-
Integrate the area of the residual proton signal at the position where deuteration was intended.
-
Compare this integral to the integral of a signal from a non-deuterated position in the molecule (or to an internal standard).
-
The percentage of deuteration can be estimated from the relative reduction in the signal integral.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of a commercially available deuterated compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
A Guide to the Linearity and Range of Ergothioneine Quantification Utilizing Ergothioneine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance, specifically the linearity and quantification range, of ergothioneine measurement when employing a stable isotope-labeled internal standard, ergothioneine-d3. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for precise and accurate quantification of analytes in complex biological matrices. This document outlines the experimental data supporting this methodology and compares it with other analytical approaches.
Performance Characteristics of Ergothioneine Quantification
The use of a deuterated internal standard like this compound in LC-MS/MS analysis significantly enhances the accuracy and reliability of ergothioneine quantification. By mimicking the chemical and physical properties of the analyte, the internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects.
The following table summarizes the typical performance characteristics for ergothioneine quantification using LC-MS/MS with a deuterated internal standard, based on published data. It is important to note that the specific values can vary depending on the instrumentation, matrix, and exact experimental conditions.
| Parameter | Typical Performance with this compound (LC-MS/MS) | Alternative Methods (e.g., UV-Vis, external standard LC-MS) |
| **Linearity (R²) ** | > 0.999[1][2][3][4] | 0.9979 - 0.9988[5] |
| Linear Range | 5 - 200 ng/mL[1][2] to 5 - 400 mg/L[4] | 1 - 20 µg/mL[5] |
| Limit of Detection (LOD) | 25 - 50 µg/kg (in complex matrices)[1][2] | 63 µg/L (in fermentation broth)[4] |
| Limit of Quantification (LOQ) | 50 - 100 µg/kg (in complex matrices)[1][2] | 21 µg/L (in fermentation broth)[4] |
| Precision (%RSD) | < 10%[6][7] | Can be higher due to matrix effects |
| Accuracy (% Recovery) | 85.3% to 96.2%[1][2] | Can be variable and impacted by matrix interference |
Key Advantages of Using this compound:
-
Enhanced Precision and Accuracy: The co-elution of the analyte and the internal standard allows for reliable correction of analytical variability, leading to highly precise and accurate results.
-
Mitigation of Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. An isotopically labeled internal standard experiences the same matrix effects as the analyte, allowing for effective normalization.
-
Improved Robustness: The method becomes less susceptible to minor variations in experimental conditions, leading to more consistent and reproducible data.
Experimental Workflow and Protocols
The quantification of ergothioneine using LC-MS/MS with this compound as an internal standard typically follows the workflow illustrated below.
Caption: Experimental workflow for ergothioneine quantification using LC-MS/MS with an internal standard.
Detailed Experimental Protocol
The following is a generalized protocol for the quantification of ergothioneine in a biological matrix. This protocol should be optimized for specific applications and instrumentation.
1. Materials and Reagents:
-
Ergothioneine analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of ergothioneine (e.g., 1 mg/mL) in a suitable solvent (e.g., water).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare working solutions of ergothioneine for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
Thaw frozen samples on ice.
-
To a 100 µL aliquot of the sample, add a known amount of the this compound internal standard working solution.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is often used.[1][2][4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate ergothioneine from other matrix components.
-
Flow Rate: A typical flow rate is 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ergothioneine: Monitor a specific precursor-to-product ion transition (e.g., m/z 230.1 -> 127.1).
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 233.1 -> 130.1).
-
-
5. Data Analysis:
-
Integrate the peak areas for both ergothioneine and this compound.
-
Calculate the ratio of the peak area of ergothioneine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the ergothioneine standards.
-
Determine the concentration of ergothioneine in the samples by interpolating their peak area ratios from the calibration curve.
Comparison with Other Quantification Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for its high selectivity and sensitivity, other methods have been employed for ergothioneine quantification.
-
UV-Vis Spectrophotometry: This method is simpler and more accessible but suffers from a lack of specificity.[5][8] Co-absorbing compounds in the sample matrix can interfere with the measurement, leading to inaccurate results.[5][8]
-
LC with UV Detection: This method offers better separation than spectrophotometry alone, but can still be affected by co-eluting impurities that absorb at the same wavelength as ergothioneine.
-
LC-MS/MS with External Standard: This method is more sensitive and selective than UV-based methods. However, it does not account for matrix effects or variations in sample preparation as effectively as the internal standard method, potentially compromising accuracy and precision.
Conclusion
For researchers, scientists, and drug development professionals requiring high-quality, reliable data on ergothioneine concentrations, the use of a deuterated internal standard such as this compound in conjunction with LC-MS/MS is the recommended analytical approach. This method provides superior linearity, a wide dynamic range, and excellent precision and accuracy, ensuring the integrity of the quantitative data generated in complex biological matrices.
References
- 1. Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of Ergothioneine Assays: A Comparative Guide Featuring Ergothioneine-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive evaluation of the robustness of an Ergothioneine (EGT) assay, with a particular focus on the benefits of employing a deuterated internal standard, Ergothioneine-d3. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting and implementing a robust and reliable EGT quantification method.
Ergothioneine, a naturally occurring amino acid and potent antioxidant, is gaining significant interest for its potential therapeutic applications. Consequently, the need for accurate and precise quantification of EGT in various biological matrices is critical for pharmacokinetic studies, clinical trials, and quality control of EGT-containing products. An essential characteristic of a reliable analytical method is its robustness, defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters[1][2]. This guide explores the key aspects of EGT assay robustness and highlights the superior performance achieved with the use of an isotope-labeled internal standard like this compound.
The Gold Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for EGT quantification due to its high sensitivity, selectivity, and specificity. When coupled with an isotope-labeled internal standard, such as this compound, the resulting ID-LC-MS/MS method offers unparalleled accuracy and precision. The stable isotope-labeled internal standard (SIL-IS) shares identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization[3]. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to a more robust and reliable quantification.
Comparative Performance of Ergothioneine Assays
The use of a SIL-IS like this compound or the closely related Ergothioneine-d9 has been shown to yield excellent linearity, precision, and accuracy in various studies. While direct head-to-head robustness challenge data is limited in publicly available literature, the validation data from methods employing deuterated EGT consistently demonstrates the high level of performance expected from a robust assay.
Table 1: Comparison of Validation Parameters for Ergothioneine LC-MS/MS Assays
| Parameter | Assay with Ergothioneine-d9 IS[4] | Assay with External Standard[5] |
| Linearity (r²) | ≥ 0.999 | 0.9988 |
| Intra-day Precision (RSD%) | < 10% | 1.2 - 3.5% |
| Inter-day Precision (RSD%) | < 10% | 2.1 - 4.8% |
| Accuracy (Recovery %) | Not explicitly stated, but minimal matrix effects reported | 95.7 - 102.4% |
As shown in Table 1, methods utilizing a deuterated internal standard consistently achieve high linearity and precision. The use of an external standard can also yield good results, but it is more susceptible to variations in sample matrix and preparation, which can compromise the robustness of the assay in real-world applications.
Experimental Protocols for a Robust Ergothioneine Assay
A robust analytical method begins with a well-defined and controlled experimental protocol. Below are the key steps for a robust LC-MS/MS assay for Ergothioneine using this compound as an internal standard.
Sample Preparation
A simple protein precipitation is often sufficient for the extraction of Ergothioneine from biological matrices like plasma or blood.
-
To 100 µL of the biological sample, add 200 µL of ice-cold methanol containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrumentation used.
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ergothioneine: m/z 230 -> 127
-
This compound: m/z 233 -> 130
-
Evaluating Assay Robustness: A Practical Approach
Robustness testing involves intentionally varying critical method parameters to assess the impact on the results. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this is a crucial part of method validation[1][2].
Table 2: Parameters for Robustness Testing of an Ergothioneine LC-MS/MS Assay
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 2.7 (0.1% Formic Acid) | 2.5 | 2.9 |
| Column Temperature | 40°C | 35°C | 45°C |
| Flow Rate | 0.3 mL/min | 0.28 mL/min | 0.32 mL/min |
| Mobile Phase Composition | 95% A / 5% B (initial) | 97% A / 3% B | 93% A / 7% B |
The results of these variations are then analyzed to determine if they significantly impact the accuracy and precision of the assay. The use of this compound is expected to minimize the impact of these variations, as the internal standard will be similarly affected, thus maintaining the accuracy of the analyte-to-internal standard ratio.
Visualizing the Workflow and Ergothioneine's Role
To better understand the experimental process and the biological context of Ergothioneine, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling Ergothioneine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ergothioneine-d3. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is the deuterium-labeled version of Ergothioneine, and while it is primarily used for research purposes such as a tracer for quantitation, it requires careful handling similar to its non-deuterated counterpart.[1]
Hazard Identification and Mitigation
Based on the safety data for the parent compound, L-(+)-Ergothioneine, the primary hazards involve irritation to the skin, eyes, and respiratory system.[2][3] Following established safety protocols is the most effective way to mitigate these risks.
Hazard Summary Table
| Hazard Type | Description | Mitigation Measures |
| Skin Irritation | May cause skin irritation upon contact.[2][3] | Wear appropriate protective gloves and a lab coat.[4][5] |
| Eye Irritation | Can cause serious eye irritation.[2][3] | Use safety glasses or chemical safety goggles.[4] A face shield is recommended where splashing is a risk.[5] |
| Respiratory Irritation | Inhalation of dust may lead to respiratory irritation.[2][3] | Handle in a well-ventilated area or use a chemical fume hood.[2][4] If dust generation is unavoidable, a respirator is necessary.[2] |
| Ingestion | Harmful if swallowed.[6] | Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential for protection against the potential hazards of this compound. The following table outlines the minimum PPE requirements.
PPE Selection Table
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[4] | ANSI Z87.1 or European Standard EN166.[4][7] |
| Face shield (in addition to goggles) for splash hazards.[5] | N/A | |
| Hands | Disposable nitrile gloves (single or double-gloved).[5] | ASTM D6978 for chemical resistance if available for this compound.[8] |
| Body | Long-sleeved laboratory coat.[5] Gowns should close in the back and have tight-fitting cuffs.[9] | Nomex® or similar flame-resistant material is recommended for general chemical handling.[7] |
| Respiratory | Not required for normal use in a well-ventilated area.[4] | N/A |
| Air-purifying respirator (e.g., N95) for operations that generate dust.[2][8] | NIOSH-approved. | |
| Feet | Closed-toe, closed-heel shoes.[7] | N/A |
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form.[2] Read and understand the Safety Data Sheet (SDS) for L-(+)-Ergothioneine.
-
Donning PPE : Put on all required PPE as detailed in the table above. Check gloves for any signs of damage before use.[7]
-
Handling the Compound :
-
Post-Handling :
Storage Plan
-
Store this compound in its original, tightly sealed container.[4]
-
Keep the container in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[2]
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and whether you have the appropriate materials to clean it up safely.
-
Cleanup (Dry Spill) :
-
Decontamination : Wash the spill area with large amounts of water, and prevent runoff from entering drains if possible.[2]
-
Disposal : Dispose of the waste container according to institutional and local regulations.
Disposal Plan
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office or the State Land Waste Management Authority for specific disposal procedures.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
Visual Safety Workflows
Caption: Safe handling workflow for this compound.
Caption: Logical flow for responding to a spill of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
